molecular formula C10H11NO B1266029 Propanenitrile, 3-(phenylmethoxy)- CAS No. 6328-48-9

Propanenitrile, 3-(phenylmethoxy)-

Cat. No.: B1266029
CAS No.: 6328-48-9
M. Wt: 161.2 g/mol
InChI Key: IOFHIWGGQITXMV-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(phenylmethoxy)- is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound Propanenitrile, 3-(phenylmethoxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanenitrile, 3-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxypropanenitrile
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InChI

InChI=1S/C10H11NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2
Source PubChem
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InChI Key

IOFHIWGGQITXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
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DSSTOX Substance ID

DTXSID7064237
Record name Propanenitrile, 3-(phenylmethoxy)-
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Molecular Weight

161.20 g/mol
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CAS No.

6328-48-9
Record name 3-(Phenylmethoxy)propanenitrile
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Record name 3-(Benzyloxy)propionitrile
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Record name Propanenitrile, 3-(phenylmethoxy)-
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Record name Propanenitrile, 3-(phenylmethoxy)-
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Record name 3-(benzyloxy)propiononitrile
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Record name 3-(BENZYLOXY)PROPIONITRILE
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Foundational & Exploratory

Propanenitrile, 3-(phenylmethoxy)- chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(benzyloxy)propanenitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics and methodologies for its synthesis and analysis.

Core Chemical Properties

Propanenitrile, 3-(phenylmethoxy)- is a nitrile compound featuring a benzyloxy ether functional group. Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3-(Phenylmethoxy)propanenitrile[1][2]
CAS Number 6328-48-9[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Appearance Solid
Density 1.039 g/cm³[3]
Boiling Point 297.7 °C at 760 mmHg[3]
Flash Point 125.4 °C[3]
Form Solid

Synthesis and Purification

The synthesis of Propanenitrile, 3-(phenylmethoxy)- can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the deprotonation of an alcohol followed by the nucleophilic substitution of an alkyl halide.

Experimental Protocol: Synthesis of 3-(Benzyloxy)propanenitrile

This protocol is based on the general principles of Williamson ether synthesis and adapted from procedures for similar compounds.

Materials:

  • 3-Hydroxypropanenitrile (ethylene cyanohydrin)

  • Benzyl bromide or benzyl chloride

  • Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-hydroxypropanenitrile in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Addition of Benzyl Halide: Dissolve benzyl bromide or benzyl chloride in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of water. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure Propanenitrile, 3-(phenylmethoxy)-.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Hydroxypropanenitrile 3-Hydroxypropanenitrile Deprotonation Deprotonation 3-Hydroxypropanenitrile->Deprotonation Benzyl Halide Benzyl Halide Nucleophilic Substitution Nucleophilic Substitution Benzyl Halide->Nucleophilic Substitution Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Deprotonation Deprotonation->Nucleophilic Substitution Alkoxide Intermediate Work-up & Purification Work-up & Purification Nucleophilic Substitution->Work-up & Purification Crude Product Propanenitrile, 3-(phenylmethoxy)- Propanenitrile, 3-(phenylmethoxy)- Work-up & Purification->Propanenitrile, 3-(phenylmethoxy)-

Caption: Synthetic workflow for Propanenitrile, 3-(phenylmethoxy)-.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of Propanenitrile, 3-(phenylmethoxy)- is expected to show characteristic absorption bands for its nitrile and ether functional groups.

  • C≡N Stretch: A sharp, medium-to-strong absorption band is anticipated in the region of 2260-2220 cm⁻¹ for the nitrile group.[2][6]

  • C-O Stretch: A strong absorption band corresponding to the C-O stretching of the ether linkage is expected in the range of 1250-1050 cm⁻¹.[7]

  • Aromatic C-H Stretch: Peaks for the aromatic C-H stretching will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks for the aliphatic C-H stretching will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide detailed structural information. The expected chemical shifts are outlined below.

¹H NMR:

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

  • Benzyl Protons (-O-CH₂-Ph): A singlet at approximately 4.5 ppm.

  • Methylene Protons (-O-CH₂-CH₂-CN): A triplet around 3.6 ppm.

  • Methylene Protons (-CH₂-CN): A triplet around 2.6 ppm.

¹³C NMR:

  • Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm.[8]

  • Aromatic Carbons: Signals between 127-138 ppm.

  • Benzyl Carbon (-O-CH₂-Ph): A signal around 73 ppm.

  • Methylene Carbon (-O-CH₂-CH₂-CN): A signal around 68 ppm.

  • Methylene Carbon (-CH₂-CN): A signal around 18 ppm.

// Invisible nodes for structure labeling node [shape=point, width=0, height=0]; p1 [pos="2,2!"]; p2 [pos="3,1.5!"]; p3 [pos="4,1!"]; p4 [pos="5,0.5!"];

// Edges to connect labels to structure parts // These would need more precise positioning based on the image, which is not possible here. // This is a conceptual representation. }

Caption: Predicted NMR shifts for Propanenitrile, 3-(phenylmethoxy)-.

Mass Spectrometry (MS)

The electron ionization mass spectrum of Propanenitrile, 3-(phenylmethoxy)- is expected to show a molecular ion peak (M⁺) at m/z 161. Key fragmentation patterns would likely involve the cleavage of the benzyl group and the ether linkage.

  • Molecular Ion (M⁺): A peak at m/z 161 corresponding to the intact molecule [C₁₀H₁₁NO]⁺.

  • Loss of Benzyl Radical: A prominent peak at m/z 91 corresponding to the tropylium ion [C₇H₇]⁺, formed by the cleavage of the C-O bond.[1]

  • Loss of Phenylmethoxy Radical: A peak corresponding to the loss of the [C₇H₇O] radical.

  • Alpha-Cleavage: Fragmentation adjacent to the ether oxygen and the nitrile group.

Biological Activity and Potential Applications

While no specific biological activities or signaling pathway involvements have been reported for Propanenitrile, 3-(phenylmethoxy)-, its structural motifs are present in various biologically active molecules.

  • Nitrile-Containing Pharmaceuticals: The nitrile group is a versatile pharmacophore found in over 30 approved drugs.[9] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can be involved in covalent interactions with protein targets.[10][11] In vitro assays are available to assess the potential reactivity and toxicity of nitrile-containing compounds.[12]

  • Benzyloxy Moieties in Drug Discovery: The benzyloxy group is a common feature in many biologically active compounds. It can enhance lipophilicity, potentially improving a molecule's ability to cross biological membranes.[13] However, the toxicology of benzyl derivatives should be considered, as some have shown genotoxic effects at high concentrations.[14]

  • Drug Development Potential: Propanenitrile derivatives are being investigated as potential therapeutic agents, including as PI3K/mTOR inhibitors for cancer treatment.[15] The combination of the nitrile and benzyloxy groups in Propanenitrile, 3-(phenylmethoxy)- makes it an interesting candidate for screening in various biological assays.

Potential_Applications cluster_features Structural Features cluster_implications Potential Biological Implications cluster_applications Potential Therapeutic Areas Propanenitrile, 3-(phenylmethoxy)- Propanenitrile, 3-(phenylmethoxy)- Nitrile Group Nitrile Group Propanenitrile, 3-(phenylmethoxy)-->Nitrile Group Benzyloxy Group Benzyloxy Group Propanenitrile, 3-(phenylmethoxy)-->Benzyloxy Group Hydrogen Bonding Hydrogen Bonding Nitrile Group->Hydrogen Bonding Bioisosterism Bioisosterism Nitrile Group->Bioisosterism Covalent Modification Covalent Modification Nitrile Group->Covalent Modification Antimicrobial Activity Antimicrobial Activity Nitrile Group->Antimicrobial Activity Increased Lipophilicity Increased Lipophilicity Benzyloxy Group->Increased Lipophilicity Enzyme Inhibition Enzyme Inhibition Hydrogen Bonding->Enzyme Inhibition Bioisosterism->Enzyme Inhibition Covalent Modification->Enzyme Inhibition Membrane Permeability Membrane Permeability Increased Lipophilicity->Membrane Permeability Oncology Oncology Membrane Permeability->Oncology

Caption: Potential structure-activity relationships and applications.

Safety and Handling

Propanenitrile, 3-(phenylmethoxy)- is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Propanenitrile, 3-(phenylmethoxy)- is a readily synthesizable compound with distinct chemical and spectral properties. While specific biological data is currently unavailable, its structural features suggest potential for exploration in drug discovery programs. This guide provides a foundational understanding of this molecule to aid researchers in its synthesis, characterization, and potential application in the development of new therapeutic agents. Further investigation into its biological activity is warranted to fully elucidate its potential.

References

An In-Depth Technical Guide to the Synthesis of 3-(benzyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)propanenitrile, a versatile bifunctional molecule with applications in organic synthesis. Due to a lack of specific literature on its discovery and initial applications within readily accessible digital archives, this document focuses on presenting viable and detailed synthetic methodologies. Two primary synthetic routes are explored: the Williamson ether synthesis and the Michael addition. This guide offers detailed experimental protocols, tables of quantitative data for each method, and visual representations of the synthetic pathways to aid in laboratory application.

Introduction

3-(Benzyloxy)propanenitrile is a valuable building block in organic chemistry, incorporating both a nitrile group and a benzyl ether. The nitrile moiety can be readily transformed into various functional groups, such as amines, carboxylic acids, and amides, while the benzyl group serves as a common protecting group for alcohols, which can be removed under reductive conditions. This combination makes 3-(benzyloxy)propanenitrile a useful intermediate in the synthesis of more complex molecules, potentially in the fields of pharmaceuticals and materials science. This guide details two effective methods for its preparation.

Synthetic Routes

Two principal methods for the synthesis of 3-(benzyloxy)propanenitrile are the Williamson ether synthesis and the Michael addition.

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 3-hydroxypropanenitrile (hydracrylonitrile) is reacted with benzyl bromide.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 3-Hydroxypropanenitrile 3-Hydroxypropanenitrile Intermediate_Alkoxide Sodium 3-cyanoethoxide 3-Hydroxypropanenitrile->Intermediate_Alkoxide Deprotonation Sodium_Hydride Sodium Hydride (NaH) Hydrogen_Gas Hydrogen Gas (H2) Sodium_Hydride->Hydrogen_Gas Sodium_Hydride->Intermediate_Alkoxide Benzyl_Bromide Benzyl Bromide 3-(Benzyloxy)propanenitrile 3-(Benzyloxy)propanenitrile Benzyl_Bromide->3-(Benzyloxy)propanenitrile Sodium_Bromide Sodium Bromide (NaBr) Benzyl_Bromide->Sodium_Bromide Intermediate_Alkoxide->3-(Benzyloxy)propanenitrile SN2 Attack

Figure 1: Williamson Ether Synthesis of 3-(benzyloxy)propanenitrile.

Experimental Protocol:

  • Preparation of the Alkoxide: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 3-hydroxypropanenitrile (3.55 g, 50 mmol) dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Benzyl Bromide: Cool the resulting alkoxide solution back to 0 °C.

  • Add benzyl bromide (9.41 g, 55 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(benzyloxy)propanenitrile.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
3-Hydroxypropanenitrile71.083.55501.0
Sodium Hydride (60%)40.002.4601.2
Benzyl Bromide171.049.41551.1
Product Molar Mass ( g/mol ) Theoretical Yield (g) Reported Yield (%)
3-(Benzyloxy)propanenitrile161.208.0670-85 (Estimated)
Michael Addition

This method involves the base-catalyzed conjugate addition of benzyl alcohol to acrylonitrile. This approach is often simpler and more atom-economical than the Williamson ether synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Benzyl_Alcohol Benzyl Alcohol Intermediate_Alkoxide Benzyl alkoxide Benzyl_Alcohol->Intermediate_Alkoxide Deprotonation Acrylonitrile Acrylonitrile Intermediate_Enolate Intermediate Enolate Acrylonitrile->Intermediate_Enolate Base Base Base->Intermediate_Alkoxide 3-(Benzyloxy)propanenitrile 3-(Benzyloxy)propanenitrile Intermediate_Alkoxide->Intermediate_Enolate Michael Addition Intermediate_Enolate->3-(Benzyloxy)propanenitrile Protonation

Figure 2: Michael Addition for 3-(benzyloxy)propanenitrile Synthesis.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (10.81 g, 100 mmol).

  • Add a catalytic amount of a strong base, such as sodium metal (0.1 g, 4.3 mmol) or potassium tert-butoxide (0.5 g, 4.5 mmol). Stir until the base dissolves.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (6.63 g, 125 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst by adding a few drops of acetic acid.

  • Remove the excess acrylonitrile and benzyl alcohol under reduced pressure.

  • Purify the residue by vacuum distillation to obtain pure 3-(benzyloxy)propanenitrile.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Benzyl Alcohol108.1410.811001.0
Acrylonitrile53.066.631251.25
Sodium Metal22.990.14.30.043
Product Molar Mass ( g/mol ) Theoretical Yield (g) Reported Yield (%)
3-(Benzyloxy)propanenitrile161.2016.1280-90 (Estimated)

Discovery and Historical Context

Despite a thorough search of available chemical literature databases and historical archives, specific details regarding the initial discovery, first reported synthesis, and early applications of 3-(benzyloxy)propanenitrile could not be definitively ascertained. It is plausible that its synthesis was first described in older, non-digitized literature or as part of a larger study where it was not the primary focus. The compound is now commercially available and is recognized as a useful synthetic intermediate.

Safety and Handling

  • 3-Hydroxypropanenitrile: Toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Benzyl Bromide: Lachrymatory and corrosive. Handle with care in a fume hood.

  • Acrylonitrile: Toxic and flammable. Handle in a well-ventilated fume hood.

  • Strong Bases (Sodium Metal, Potassium tert-butoxide): Corrosive and react with moisture. Handle with appropriate safety precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined two reliable and practical methods for the synthesis of 3-(benzyloxy)propanenitrile. The Williamson ether synthesis provides a traditional and robust route, while the Michael addition offers a more atom-economical alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in organic synthesis and drug development, enabling the efficient preparation of this versatile chemical intermediate. Further investigation into historical chemical literature may yet uncover the specific details of its discovery.

An In-depth Technical Guide on the Physical Constants of 3-(Benzyloxy)propanenitrile (CAS Number: 6328-48-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of 3-(Benzyloxy)propanenitrile, registered under CAS number 6328-48-9. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of key physical properties are also included, along with graphical representations of these workflows.

Compound Identification

The CAS number 6328-48-9 unequivocally identifies the compound as 3-(Benzyloxy)propanenitrile . It is crucial to distinguish this from other compounds that may have been erroneously associated with this CAS number in some databases.

Synonyms: 3-(Benzyloxy)propionitrile, Benzyl 2-cyanoethyl ether, 3-(Phenylmethoxy)propanenitrile Molecular Formula: C₁₀H₁₁NO

Physical Constants

The following table summarizes the key physical and chemical properties of 3-(Benzyloxy)propanenitrile. Data has been compiled from various chemical databases and supplier specifications.

Physical ConstantValueNotes and Citations
Molecular Weight 161.20 g/mol [1][2]
Density 1.039 - 1.0457 g/cm³[3]
Boiling Point 297.7 °C at 760 mmHg 114-116 °C at 0.5 Torr[3]
Flash Point 125.4 °C[3]
Refractive Index 1.514[3]
Vapor Pressure 0.00133 mmHg at 25 °C[3]
LogP (Octanol/Water Partition Coefficient) 2.11688
Physical State LiquidAppears as a clear colorless to pale yellow liquid.
Solubility Insoluble in waterSoluble in many organic solvents.

Experimental Protocols

Detailed methodologies for the experimental determination of key physical constants of 3-(Benzyloxy)propanenitrile are outlined below. These are standard laboratory procedures applicable to this compound.

3.1. Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

  • Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating source (Bunsen burner or hot plate), and a liquid with a high boiling point (e.g., paraffin oil).[4]

  • Procedure:

    • A small amount of 3-(Benzyloxy)propanenitrile is placed into the fusion tube.[5][6]

    • The capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[5][6]

    • The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the Thiele tube or oil bath.[4]

    • The apparatus is heated gently and uniformly.[5]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The temperature at which a rapid and continuous stream of bubbles is observed is noted.[5]

    • The heat source is removed, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

3.2. Determination of Density (Gravimetric Method)

This method relies on the direct measurement of mass and volume.

  • Apparatus: Analytical balance, graduated cylinder or pycnometer (density bottle).[7]

  • Procedure:

    • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[7][8]

    • A known volume of 3-(Benzyloxy)propanenitrile is carefully added to the graduated cylinder or the pycnometer is filled.[8][9]

    • The mass of the container with the liquid is measured.[7][9]

    • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.[7]

    • The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[7]

3.3. Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance.

  • Apparatus: A refractometer (e.g., an Abbe refractometer).[10]

  • Procedure:

    • The refractometer is calibrated according to the manufacturer's instructions, typically using a standard of known refractive index.

    • A few drops of 3-(Benzyloxy)propanenitrile are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted to illuminate the sample.

    • The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and clear.

    • The refractive index is read directly from the instrument's scale.[11]

    • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[11][12]

Mandatory Visualizations

As 3-(Benzyloxy)propanenitrile is not typically involved in complex biological signaling pathways, the following diagrams illustrate the experimental workflows for determining its physical constants.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in fusion tube B Insert inverted sealed capillary A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Heat gently and uniformly D->E Start Heating F Observe continuous bubble stream E->F G Remove heat and cool F->G H Record temperature at liquid entry G->H I Boiling Point H->I Result

Boiling Point Determination Workflow

Density_Determination M1 Weigh empty pycnometer (m1) V1 Fill pycnometer with sample M1->V1 M2 Weigh filled pycnometer (m2) V1->M2 Calc_Mass Calculate Mass of Liquid (m = m2 - m1) M2->Calc_Mass Calc_Density Calculate Density (ρ = m / V) Calc_Mass->Calc_Density V_known Known Volume of Pycnometer (V) V_known->Calc_Density Result Density Calc_Density->Result

Density Determination Workflow

Refractive_Index_Measurement start Start calibrate Calibrate Refractometer start->calibrate apply_sample Apply sample to prism calibrate->apply_sample measure Close prism and adjust light apply_sample->measure read Read refractive index from scale measure->read record_temp Record temperature read->record_temp end End record_temp->end

Refractive Index Measurement Workflow

References

Spectroscopic Profile of 3-(Phenylmethoxy)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(phenylmethoxy)propanenitrile (also known as 3-(benzyloxy)propanenitrile). Due to the limited availability of published experimental spectra for this specific compound, this document combines theoretical predictions and typical spectroscopic values for its constituent functional groups. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their own characterization efforts.

Chemical Structure and Properties

3-(Phenylmethoxy)propanenitrile

  • Molecular Formula: C₁₀H₁₁NO

  • Molecular Weight: 161.20 g/mol

  • CAS Number: 6328-48-9

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 3-(phenylmethoxy)propanenitrile based on established principles of infrared, nuclear magnetic resonance, and mass spectrometry.

Table 1: Infrared (IR) Spectroscopy Data (Predicted)
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2260 - 2240Medium, Sharp
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=C (Aromatic)1600 - 1450Medium to Weak
C-O (Ether)1260 - 1000Strong
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35Multiplet5HAromatic protons (C₆H₅)
~4.60Singlet2HBenzyl protons (-O-CH₂-Ph)
~3.70Triplet2HMethylene protons adjacent to ether oxygen (-O-CH₂-CH₂)
~2.60Triplet2HMethylene protons adjacent to nitrile (-CH₂-C≡N)
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~137Quaternary aromatic carbon (C₆H₅-CH₂)
~128.5Aromatic carbons (C₆H₅)
~128.0Aromatic carbons (C₆H₅)
~127.8Aromatic carbons (C₆H₅)
~119Nitrile carbon (-C≡N)
~73Benzyl carbon (-O-CH₂-Ph)
~65Methylene carbon adjacent to ether oxygen (-O-CH₂-CH₂)
~18Methylene carbon adjacent to nitrile (-CH₂-C≡N)
Table 4: Mass Spectrometry Data (Predicted)
m/zAdductPredicted Collision Cross Section (CCS) (Ų)
162.09134[M+H]⁺133.8
184.07328[M+Na]⁺143.1
160.07678[M-H]⁻136.8
179.11788[M+NH₄]⁺152.5

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule such as 3-(phenylmethoxy)propanenitrile.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

  • Parameters: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Data Acquisition:

    • The instrument is tuned and locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

    • A standard one-pulse ¹H NMR experiment is run.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would provide more fragmentation information.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The sample solution is introduced into the ion source. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z) and records their abundance.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 3-(phenylmethoxy)propanenitrile.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of 3-(phenylmethoxy)propanenitrile Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Sample NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation IR->Structure_Elucidation Functional Groups Purity_Assessment Purity Assessment IR->Purity_Assessment NMR->Structure_Elucidation Connectivity NMR->Purity_Assessment MS->Structure_Elucidation Molecular Weight Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Experimental workflow for spectroscopic analysis.

In-Depth Technical Guide: Solubility of Propanenitrile, 3-(phenylmethoxy)- in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Propanenitrile, 3-(phenylmethoxy)-, a key intermediate in various synthetic pathways. Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document synthesizes information based on the physicochemical properties of its constituent functional groups—a benzyl ether and a nitrile—to provide a robust qualitative solubility profile. Furthermore, it outlines detailed experimental protocols for determining solubility, ensuring researchers can ascertain precise values for their specific applications.

Introduction to Propanenitrile, 3-(phenylmethoxy)-

Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(benzyloxy)propanenitrile, possesses a molecular structure that includes a polar nitrile group (-C≡N) and a largely nonpolar benzyl ether group (C₆H₅CH₂O-). This combination of functional groups dictates its solubility behavior in various organic solvents. The nitrile group can participate in dipole-dipole interactions, while the benzyl group contributes to van der Waals forces. Therefore, its solubility is expected to be significant in a range of organic solvents, with varying degrees of polarity.

Physicochemical Properties

PropertyValueSource
CAS Number 13894-01-6N/A
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol
Appearance Solid
Boiling Point 297.7 °C at 760 mmHg[2]
Density 1.039 g/cm³[2]

Qualitative Solubility Profile

The following table summarizes the inferred qualitative solubility of Propanenitrile, 3-(phenylmethoxy)- at ambient temperature (approximately 20-25°C). This profile is derived from the known solubility of benzyl ethers and aliphatic nitriles. Benzyl ethers are typically miscible with a variety of organic solvents such as ethanol, ether, chloroform, and acetone, while being practically insoluble in water.[3] Lower molecular weight nitriles are soluble in polar solvents.[4][5]

Solvent ClassSolventPredicted SolubilityRationale
Alcohols Methanol, EthanolSolubleThe polarity of the alcohol can interact with the nitrile group, and the alkyl chain can interact with the benzyl group. Benzyl alcohol, a related structure, is miscible in alcohols.[6]
Ketones AcetoneSolubleAcetone's polarity is suitable for solvating both the nitrile and benzyl ether moieties. Benzyl ether is miscible with acetone.[3]
Halogenated Dichloromethane, ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds. Benzyl ether is miscible with chloroform.[3]
Ethers Diethyl EtherModerately SolubleWhile benzyl ether is miscible with diethyl ether, the polarity of the nitrile group may limit solubility compared to more polar solvents.[3]
Esters Ethyl AcetateSolubleThe moderate polarity of ethyl acetate should effectively solvate the molecule.
Aprotic Polar Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide array of compounds.
Aromatic TolueneSolubleThe aromatic ring of toluene will have favorable interactions with the benzyl group of the solute.
Nonpolar Hexane, HeptaneSparingly Soluble to InsolubleThe significant polarity of the nitrile group is unlikely to be overcome by these nonpolar solvents.
Aqueous WaterInsolubleThe large, nonpolar benzyl group will dominate, leading to poor water solubility. Benzyl ether is practically insoluble in water.[3]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental methods are recommended.

Shake-Flask Method (Equilibrium Method)

This is the gold-standard method for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of solid Propanenitrile, 3-(phenylmethoxy)- to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm PTFE) is often suitable.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved solute using a validated analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): Requires a calibrated standard curve.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore and a calibrated standard curve.

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less sensitive and requires careful execution.

  • Calculation: Determine the solubility from the measured concentration in the saturated solution, typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed.

Methodology (Example using 96-well plates):

  • Stock Solution Preparation: Prepare a concentrated stock solution of Propanenitrile, 3-(phenylmethoxy)- in a highly soluble solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the test solvents.

  • Precipitation Observation: Visually inspect the wells for the first sign of precipitation (turbidity). Automated plate readers can also be used to detect light scattering.

  • Solubility Estimation: The concentration in the last clear well before precipitation provides an estimate of the kinetic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of Propanenitrile, 3-(phenylmethoxy)-.

Solubility_Workflow start Start: Obtain Propanenitrile, 3-(phenylmethoxy)- select_solvents Select Range of Organic Solvents (Polar, Nonpolar, Aprotic, Protic) start->select_solvents qual_screen Qualitative Solubility Screen (Small Scale Test) shake_flask Quantitative Determination: Shake-Flask Method qual_screen->shake_flask Based on initial findings select_solvents->qual_screen analytical_method Develop & Validate Analytical Method (e.g., HPLC) shake_flask->analytical_method data_analysis Analyze Saturated Solution & Calculate Solubility analytical_method->data_analysis report Report Quantitative Solubility Data (e.g., in mg/mL or mol/L) data_analysis->report

Workflow for Solubility Assessment.

Conclusion

References

Propanenitrile, 3-(phenylmethoxy)- material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(Benzyloxy)propanenitrile. It includes key safety data, physical and chemical properties, and its emerging role as a key intermediate in the synthesis of advanced therapeutics, particularly prolyl hydroxylase inhibitors.

Chemical Identity and Properties

Propanenitrile, 3-(phenylmethoxy)- is a nitrile compound featuring a benzyloxy group. Its unique structure makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name Propanenitrile, 3-(phenylmethoxy)-
Synonyms 3-(Benzyloxy)propanenitrile, 2-Cyanoethyl benzyl ether
CAS Number 6328-48-9[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
SMILES String N#CCCOCc1ccccc1[1]
InChI Key IOFHIWGGQITXMV-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form Solid[1] / LiquidAK Scientific, Inc.
Boiling Point 297.7 °C at 760 mmHg[2][3]Chemsrc, Guidechem
Density 1.039 g/cm³[2]Chemsrc
Flash Point 125.4 °C[2][4]Chemsrc, Guidechem
Solubility No data available
Vapor Pressure No data available
Autoignition Temp. No data available

Note: There is conflicting information regarding the physical state of this compound, with some sources listing it as a solid and others as a liquid. This may be due to different purities or measurement conditions.

Safety and Handling

Understanding the safety profile of Propanenitrile, 3-(phenylmethoxy)- is critical for its handling in a laboratory setting. It is classified as harmful if swallowed and can cause skin and eye irritation.

Table 3: Hazard Identification and Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07[1]Warning[1]H302: Harmful if swallowed[1]
Skin Irritation (Category 2)-WarningH315: Causes skin irritation
Eye Irritation (Category 2A)-WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory system-WarningH335: May cause respiratory irritation

Table 4: Recommended Handling and Storage

AspectRecommendation
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.
Ventilation Use in a well-ventilated area.
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
Storage Store in a cool, well-ventilated place. Keep container tightly closed. Storage class 11 (Combustible Solids)[1].
In case of exposure If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Call a poison center or doctor if you feel unwell.

Toxicological Data:

Ecotoxicological Data:

No data is currently available on the ecotoxicological effects of this compound.

Role in Drug Development: Synthesis of Prolyl Hydroxylase Inhibitors

Propanenitrile, 3-(phenylmethoxy)- has been identified as a key intermediate in the synthesis of a novel class of drugs known as prolyl hydroxylase (PHD) inhibitors. These inhibitors are of significant interest in the treatment of anemia, particularly in patients with chronic kidney disease, as well as other ischemic conditions.

The HIF-1α Signaling Pathway

The therapeutic action of PHD inhibitors is centered on the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase enzymes. This hydroxylation marks HIF-1α for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. Consequently, the levels of HIF-1α are kept low.

However, under low oxygen conditions (hypoxia), PHD activity is inhibited. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes, including erythropoietin (EPO), which is crucial for red blood cell production.

PHD inhibitors mimic the hypoxic state by blocking the action of prolyl hydroxylase, thereby stabilizing HIF-1α and stimulating the production of endogenous EPO.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus HIF1a_n HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_n->PHD Hydroxylation VHL VHL E3 Ubiquitin Ligase Complex PHD->VHL Recognized by O2 O₂ O2->PHD Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination & Targeting HIF1a_h HIF-1α (Stabilized) Nucleus Nucleus HIF1a_h->Nucleus Translocation HIF_dimer HIF-1α/HIF-1β Dimer PHD_i Prolyl Hydroxylase (PHD) PHI PHD Inhibitor (e.g., synthesized using Propanenitrile, 3-(phenylmethoxy)-) PHI->PHD_i Inhibits HIF1b HIF-1β HIF1b->Nucleus EPO_Gene EPO Gene Transcription HIF_dimer->EPO_Gene Activates

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-(benzyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-(benzyloxy)propanenitrile. Due to a scarcity of direct experimental data for this specific compound, this document emphasizes estimation techniques rooted in established theoretical frameworks, alongside detailed descriptions of general experimental protocols applicable for the determination of these properties. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where a thorough understanding of the thermodynamic behavior of such molecules is crucial.

Introduction

3-(benzyloxy)propanenitrile, a bifunctional molecule incorporating both a nitrile and a benzyl ether group, presents a unique profile for scientific investigation. Its structural motifs are common in various fields, including medicinal chemistry and materials science. A comprehensive understanding of its thermodynamic properties is fundamental for process design, reaction modeling, safety assessments, and predicting its behavior in various chemical and biological systems. This guide consolidates available physical data and provides a framework for estimating key thermodynamic parameters.

Physicochemical and Thermodynamic Data

Direct experimental thermodynamic data for 3-(benzyloxy)propanenitrile is limited. The following tables summarize the available experimental data and provide estimated values for key thermodynamic properties. The estimated values are derived from widely accepted group contribution methods, such as the Joback and Benson methods, which allow for the prediction of thermodynamic properties based on the molecular structure of the compound.

Table 1: General Physicochemical Properties of 3-(benzyloxy)propanenitrile

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO
Molar Mass161.20 g/mol
Density1.0457 g/cm³[1]
Boiling Point114-116 °C (at 0.5 Torr)[1]
297.7 °C (at 760 mmHg)[2]
Flash Point125.4 °C[1]
Vapor Pressure0.00133 mmHg at 25°C[1]
Refractive Index1.514[1]

Table 2: Estimated Thermodynamic Properties of 3-(benzyloxy)propanenitrile

PropertyEstimated ValueMethod
Standard Enthalpy of Formation (Gas, 298.15 K)Value to be estimatedBenson Group Additivity
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)Value to be estimatedJoback Method
Ideal Gas Heat Capacity (Cp) at 298.15 KValue to be estimatedJoback Method
Enthalpy of Vaporization (at normal boiling point)Value to be estimatedJoback Method
Enthalpy of FusionValue to be estimatedJoback Method

Note: The actual numerical values for the estimated properties require specialized software or detailed handbook values for the group contributions, which are not executed in this context. The table indicates the appropriate methods for their calculation.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for 3-(benzyloxy)propanenitrile is lacking, the following sections detail the standard methodologies for determining the key thermodynamic properties of organic compounds of similar nature.

Determination of Heat of Formation (ΔHf°)

The standard enthalpy of formation of an organic compound can be determined experimentally using bomb calorimetry .

Methodology:

  • Sample Preparation: A precisely weighed sample of 3-(benzyloxy)propanenitrile is placed in a sample holder within a high-pressure vessel, known as a "bomb."

  • Oxygen Pressurization: The bomb is filled with high-pressure pure oxygen.

  • Ignition: The sample is ignited electrically. The complete combustion of the organic compound results in the formation of CO₂, H₂O, and N₂.

  • Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, leading to a temperature increase.

  • Temperature Measurement: The temperature change of the water is meticulously measured.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Determination of Heat Capacity (Cp)

The heat capacity of 3-(benzyloxy)propanenitrile can be measured using Differential Scanning Calorimetry (DSC) .[3][4][5]

Methodology:

  • Sample and Reference Pans: A small, accurately weighed sample of the compound is placed in a sample pan, and an empty pan serves as a reference.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.[3]

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and the reference at the same temperature.[3]

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

  • Calculation: The heat capacity of the sample is determined by comparing its heat flow signal to that of the standard.

Determination of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation .[6][7][8]

Methodology:

  • Vapor Pressure Measurement: The vapor pressure of 3-(benzyloxy)propanenitrile is measured at a series of different temperatures. This can be achieved using various techniques, such as a static or dynamic vapor pressure apparatus.

  • Data Plotting: A graph of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is plotted.

  • Clausius-Clapeyron Equation: The Clausius-Clapeyron equation is given by: ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁) where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, and R is the ideal gas constant.

  • Calculation: The slope of the ln P vs. 1/T plot is equal to -ΔHvap/R. From the slope, the enthalpy of vaporization can be calculated.

Visualizations

Logical Workflow for Property Estimation

The following diagram illustrates the logical workflow for estimating the thermodynamic properties of 3-(benzyloxy)propanenitrile using group contribution methods.

G Workflow for Thermodynamic Property Estimation cluster_input Input cluster_methods Estimation Methods cluster_properties Estimated Properties mol_structure Molecular Structure of 3-(benzyloxy)propanenitrile benson Benson Group Additivity mol_structure->benson joback Joback Method mol_structure->joback hf ΔHf° (Enthalpy of Formation) benson->hf gf ΔGf° (Gibbs Free Energy of Formation) joback->gf cp Cp (Heat Capacity) joback->cp hvap ΔHvap (Enthalpy of Vaporization) joback->hvap

Caption: Logical workflow for estimating thermodynamic properties.

Experimental Workflow for Enthalpy of Vaporization

The following diagram outlines the experimental workflow for determining the enthalpy of vaporization using the Clausius-Clapeyron equation.

G Experimental Workflow for ΔHvap Determination cluster_exp Experimental Phase cluster_analysis Data Analysis cluster_output Output start Start measure_vp Measure Vapor Pressure (P) at various Temperatures (T) start->measure_vp collect_data Collect (P, T) Data Points measure_vp->collect_data plot_data Plot ln(P) vs. 1/T collect_data->plot_data calc_slope Calculate the Slope of the Line plot_data->calc_slope clausius Apply Clausius-Clapeyron Equation (Slope = -ΔHvap/R) calc_slope->clausius calc_hvap Calculate ΔHvap clausius->calc_hvap end Enthalpy of Vaporization (ΔHvap) calc_hvap->end

Caption: Experimental workflow for ΔHvap determination.

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties of 3-(benzyloxy)propanenitrile. While direct experimental data remains sparse, this document provides a robust framework for its estimation through established computational methods. Furthermore, the detailed experimental protocols offer a clear path for future empirical studies. The presented data and methodologies are intended to support researchers and professionals in their work by providing a foundational understanding of the thermodynamic behavior of this compound, thereby facilitating its application in drug development and other scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of Propanenitrile, 3-(phenylmethoxy)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(benzyloxy)propanenitrile, is a versatile bifunctional molecule incorporating both a nitrile group and a benzyloxy ether. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The nitrile moiety can be readily transformed into various nitrogen-containing functional groups, such as amines and amides, while the benzyloxy group serves as a stable protecting group for the hydroxyl function, which can be cleaved under specific conditions to reveal the alcohol. This guide provides a comprehensive literature review of the synthetic methodologies for Propanenitrile, 3-(phenylmethoxy)-, with a focus on detailed experimental protocols and quantitative data.

Synthetic Routes

The synthesis of Propanenitrile, 3-(phenylmethoxy)- can be primarily achieved through two main strategies: the base-catalyzed Michael addition of benzyl alcohol to acrylonitrile (cyanoethylation) and the Williamson ether synthesis.

Method 1: Base-Catalyzed Michael Addition (Cyanoethylation)

The most direct and commonly alluded to method for the synthesis of Propanenitrile, 3-(phenylmethoxy)- is the base-catalyzed Michael addition of benzyl alcohol to acrylonitrile. This reaction, a specific type of cyanoethylation, involves the 1,4-addition of the benzyl alkoxide to the electron-deficient alkene of acrylonitrile.

Reaction Scheme:

This method is advantageous due to the ready availability and low cost of the starting materials. The reaction is typically catalyzed by a strong base capable of deprotonating benzyl alcohol to form the more nucleophilic benzyl alkoxide.

Logical Workflow for Michael Addition Synthesis:

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Benzyl_Alcohol Benzyl Alcohol Reaction_Vessel Reaction Vessel (Inert Atmosphere) Benzyl_Alcohol->Reaction_Vessel Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., NaH, KOH) Base_Catalyst->Reaction_Vessel Mixing Mixing and Temperature Control Reaction_Vessel->Mixing Reaction_Monitoring Reaction Monitoring (e.g., TLC) Mixing->Reaction_Monitoring Quenching Quenching (e.g., with acid) Reaction_Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (e.g., with brine) Extraction->Washing Drying Drying of Organic Layer Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Distillation) Solvent_Removal->Purification Product Propanenitrile, 3-(phenylmethoxy)- Purification->Product

Ph-CH2-Br + HO-CH2-CH2-CN -----> Ph-CH2-O-CH2-CH2-CN + HBr Benzyl Bromide 3-Hydroxypropanenitrile Propanenitrile, 3-(phenylmethoxy)-

Ph-CH2-OH + Br-CH2-CH2-CN -----> Ph-CH2-O-CH2-CH2-CN + HBr Benzyl Alcohol 3-Bromopropanenitrile Propanenitrile, 3-(phenylmethoxy)-

Caption: General workflow for Williamson ether synthesis of Propanenitrile, 3-(phenylmethoxy)-.

Detailed Experimental Protocol (General):

  • Materials:

    • Benzyl bromide

    • 3-Hydroxypropanenitrile

    • A suitable base (e.g., sodium hydride, potassium carbonate)

    • Anhydrous polar aprotic solvent (e.g., DMF, acetone)

    • Reagents for workup and purification as in Method 1.

  • Procedure:

    • In a round-bottom flask, dissolve 3-hydroxypropanenitrile in the anhydrous solvent.

    • Add the base portion-wise to the solution at room temperature to form the alkoxide.

    • Slowly add benzyl bromide to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction, and perform an aqueous workup similar to Method 1.

    • Purify the crude product by column chromatography or vacuum distillation.

Quantitative Data Summary (General Williamson Ether Synthesis):

BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaHDMFRoom Temp - 802 - 1270 - 95
K2CO3AcetoneReflux12 - 2460 - 85

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not reveal any specific studies detailing the biological activity of Propanenitrile, 3-(phenylmethoxy)- or its interaction with any known signaling pathways. While nitrile-containing compounds are prevalent in many biologically active molecules, and ether linkages are common in drug structures, the specific biological role of this particular molecule remains uncharacterized in the public domain. Therefore, a diagram of a signaling pathway directly modulated by Propanenitrile, 3-(phenylmethoxy)- cannot be provided at this time.

Conclusion

The synthesis of Propanenitrile, 3-(phenylmethoxy)- is most effectively achieved through the base-catalyzed Michael addition of benzyl alcohol to acrylonitrile. This method is scalable and utilizes readily available starting materials. The Williamson ether synthesis presents a viable alternative. While detailed protocols specifically for this molecule are not abundant, analogous procedures provide a strong foundation for its successful synthesis. Further research is required to elucidate the potential biological activities and pharmacological applications of this compound. The information provided in this guide serves as a valuable resource for researchers and scientists interested in the synthesis and potential applications of Propanenitrile, 3-(phenylmethoxy)-.

An In-depth Technical Guide on the Synthesis and Characterization of 3-(Phenylmethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(phenylmethoxy)propanenitrile, also known as 3-(benzyloxy)propanenitrile. This document details a probable synthetic route, a complete experimental protocol, and the expected analytical characterization of the target compound. Due to the limited availability of published data for this specific molecule, the experimental protocol is adapted from established methods for analogous compounds, and the characterization data is predicted based on the chemical structure and comparison with related molecules.

Introduction

3-(Phenylmethoxy)propanenitrile is a nitrile compound featuring a benzyloxy ether functional group. Its chemical structure makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, while the benzyloxy group can serve as a protecting group for the alcohol functionality.

Table 1: Physicochemical Properties of 3-(Phenylmethoxy)propanenitrile

PropertyValue
CAS Number 6328-48-9
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
IUPAC Name 3-(Phenylmethoxy)propanenitrile
Synonyms 3-(Benzyloxy)propanenitrile, Benzyl 2-cyanoethyl ether
Physical State Solid

Synthesis of 3-(Phenylmethoxy)propanenitrile

The most logical and widely applicable method for the synthesis of 3-(phenylmethoxy)propanenitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 3-hydroxypropanenitrile (also known as ethylene cyanohydrin) reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Reaction Scheme:

Step 1: Formation of the alkoxide

Step 2: Nucleophilic substitution

An alternative, though potentially less common, method for the synthesis could be the Ritter reaction, where benzyl alcohol reacts with acrylonitrile in the presence of a strong acid. However, the Williamson ether synthesis is generally more reliable and controllable for this type of ether formation.

Logical Workflow for Synthesis and Characterization:

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 3-Hydroxypropanenitrile & Benzyl Bromide Base Sodium Hydride (NaH) Reactants->Base 1. Deprotonation Solvent Anhydrous THF Reaction Williamson Ether Synthesis Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-(Phenylmethoxy)propanenitrile Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis NMR->Analysis IR->Analysis MS->Analysis Confirmation Structure Confirmation Analysis->Confirmation

Caption: Workflow for the synthesis and characterization of 3-(phenylmethoxy)propanenitrile.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 3-(phenylmethoxy)propanenitrile via the Williamson ether synthesis. This protocol is adapted from a procedure for the synthesis of the analogous compound, 3-(benzyloxy)benzonitrile[1].

Materials and Reagents:

  • 3-Hydroxypropanenitrile

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Alkoxide Formation: The flask is cooled to 0 °C in an ice bath. A solution of 3-hydroxypropanenitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

  • Addition of Benzyl Bromide: The reaction mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.1 equivalents) in anhydrous THF is added dropwise over 30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(phenylmethoxy)propanenitrile.

Characterization

The structure and purity of the synthesized 3-(phenylmethoxy)propanenitrile would be confirmed by spectroscopic methods. Below are the predicted data based on the known structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 3-(Phenylmethoxy)propanenitrile

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.28 (m, 5H, Ar-H), 4.55 (s, 2H, -O-CH₂-Ar), 3.68 (t, J = 6.0 Hz, 2H, -O-CH₂-CH₂-CN), 2.65 (t, J = 6.0 Hz, 2H, -CH₂-CN)
¹³C NMR (CDCl₃, 100 MHz) δ 137.5 (Ar-C), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 117.5 (-CN), 73.5 (-O-CH₂-Ar), 66.0 (-O-CH₂-CH₂-CN), 19.0 (-CH₂-CN)
IR (KBr, cm⁻¹) ~3030 (Ar C-H stretch), ~2940, 2870 (Aliphatic C-H stretch), ~2250 (C≡N stretch), ~1495, 1455 (Ar C=C stretch), ~1100 (C-O-C stretch)
Mass Spectrometry (EI) m/z (%): 161 (M⁺), 108, 91 (base peak, [C₇H₇]⁺), 77, 65

Interpretation of Predicted Data:

  • ¹H NMR: The spectrum is expected to show a multiplet in the aromatic region for the five protons of the phenyl group. A singlet for the two benzylic protons is also expected. Two triplets, each integrating to two protons, would correspond to the two methylene groups of the propanenitrile chain, with coupling between them.

  • ¹³C NMR: The spectrum should display signals for the aromatic carbons, the nitrile carbon, the benzylic carbon, and the two aliphatic carbons of the propanenitrile chain.

  • IR Spectroscopy: The key characteristic peaks would be the nitrile stretch at around 2250 cm⁻¹, the C-O-C ether stretch at approximately 1100 cm⁻¹, and the aromatic and aliphatic C-H stretches.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 161. The base peak is expected to be at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), a common fragmentation pattern for benzyl ethers.

Safety Information

3-(Phenylmethoxy)propanenitrile is classified with the GHS07 pictogram and has a "Warning" signal word. The hazard statement is H302 (Harmful if swallowed). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide outlines a reliable and detailed approach to the synthesis and characterization of 3-(phenylmethoxy)propanenitrile. The Williamson ether synthesis provides a robust method for its preparation. The predicted characterization data offers a clear set of benchmarks for researchers to confirm the identity and purity of the synthesized compound. This information should serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Propanenitrile, 3-(phenylmethoxy)- from Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed two-step method for the synthesis of 3-(phenylmethoxy)propanenitrile, a valuable intermediate in the preparation of pharmaceuticals and other bioactive molecules.[1] The synthesis commences with the conversion of benzyl alcohol to benzyl bromide, followed by a Williamson ether synthesis with 3-hydroxypropanenitrile.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the starting materials, intermediate, and the final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)CAS Number
Benzyl AlcoholC₇H₈O108.142051.044100-51-6
Benzyl BromideC₇H₇Br171.03198-1991.438100-39-0
3-HydroxypropanenitrileC₃H₅NO71.082281.04109-78-4
3-(Phenylmethoxy)propanenitrile C₁₀H₁₁NO 161.20 [2]297.7 at 760 mmHg [3]1.039 [3]6328-48-9 [2][3]

Synthetic Workflow

The overall synthetic strategy involves two main experimental stages: the bromination of benzyl alcohol and the subsequent etherification with 3-hydroxypropanenitrile.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Benzyl Bromide cluster_step2 Step 2: Williamson Ether Synthesis start1 Benzyl Alcohol process1 Bromination start1->process1 reagents1 HBr, H₂SO₄ reagents1->process1 product1 Benzyl Bromide process1->product1 process2 Etherification product1->process2 Intermediate start2 3-Hydroxypropanenitrile start2->process2 reagents2 NaH, DMF reagents2->process2 product2 3-(Phenylmethoxy)propanenitrile process2->product2

A two-step synthesis of 3-(phenylmethoxy)propanenitrile.

Experimental Protocols

Step 1: Synthesis of Benzyl Bromide from Benzyl Alcohol

This protocol details the conversion of benzyl alcohol to benzyl bromide using hydrobromic acid and sulfuric acid.

Materials:

  • Benzyl alcohol

  • Hydrobromic acid (48% aqueous solution)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, combine benzyl alcohol (1.0 eq) and 48% hydrobromic acid (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 eq) dropwise, ensuring the temperature remains below 20 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. The denser organic layer, containing benzyl bromide, will be at the bottom.

  • Separate the layers and wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude benzyl bromide.

  • For higher purity, the crude product can be purified by vacuum distillation.

Step 2: Synthesis of 3-(Phenylmethoxy)propanenitrile via Williamson Ether Synthesis

This protocol describes the formation of the target ether from 3-hydroxypropanenitrile and the previously synthesized benzyl bromide.

Materials:

  • 3-Hydroxypropanenitrile

  • Benzyl bromide (from Step 1)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-hydroxypropanenitrile (1.0 eq) in anhydrous DMF dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to form the alkoxide.

  • Add a solution of benzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield pure 3-(phenylmethoxy)propanenitrile. A representative yield for a similar Williamson ether synthesis is approximately 70-80%.

Reaction Mechanism: Williamson Ether Synthesis

The core reaction for the formation of the target molecule is the Williamson ether synthesis, which proceeds via an SN2 mechanism.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH 3-Hydroxypropanenitrile (R-OH) RO_Na Alkoxide (R-O⁻ Na⁺) ROH->RO_Na + NaH NaH NaH H2 H₂ (gas) Alkoxide Alkoxide (R-O⁻) TransitionState [R---O---Bn---Br]⁻ Alkoxide->TransitionState BnBr Benzyl Bromide (Bn-Br) BnBr->TransitionState Product 3-(Phenylmethoxy)propanenitrile (R-O-Bn) TransitionState->Product Br_ion Br⁻ TransitionState->Br_ion

Mechanism of the Williamson ether synthesis.

The reaction is initiated by the deprotonation of the hydroxyl group of 3-hydroxypropanenitrile by a strong base, typically sodium hydride, to form a nucleophilic alkoxide. This is followed by the nucleophilic attack of the alkoxide on the electrophilic carbon of benzyl bromide in a concerted SN2 fashion, leading to the displacement of the bromide leaving group and the formation of the desired ether product.

References

Application Notes and Protocols: Synthesis of 3-(Benzyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of 3-(benzyloxy)propanenitrile. This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other fine chemicals. The core of this synthesis is the cyanoethylation of benzyl alcohol, a classic example of a Michael addition reaction.

Reaction Mechanism

The formation of 3-(benzyloxy)propanenitrile from benzyl alcohol and acrylonitrile proceeds via a base-catalyzed cyanoethylation reaction. This reaction is a conjugate addition, specifically a Michael addition, where the nucleophile adds to the β-carbon of an α,β-unsaturated nitrile.

  • Deprotonation of Nucleophile: The reaction is initiated by a base (e.g., sodium hydroxide), which deprotonates the benzyl alcohol to form the more nucleophilic benzyloxide anion.

  • Michael Addition: The resulting benzyloxide anion then acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylonitrile molecule. The electron-withdrawing nitrile group facilitates this attack by polarizing the carbon-carbon double bond.

  • Protonation: A resonance-stabilized carbanion intermediate is formed, which is subsequently protonated by a proton source (in this case, a molecule of benzyl alcohol), to yield the final product, 3-(benzyloxy)propanenitrile. This step also regenerates the benzyloxide catalyst, allowing the catalytic cycle to continue.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 3-(benzyloxy)propanenitrile. These values are representative of a standard laboratory-scale synthesis and may be optimized for specific applications.

ParameterMolar Ratio (to Benzyl Alcohol)Quantity (for 0.5 mol scale)Role/Notes
Reactants
Benzyl Alcohol1.054.07 g (51.5 mL)Starting nucleophile
Acrylonitrile1.129.2 g (36.0 mL)Michael acceptor; a slight excess ensures complete reaction.
Catalyst
Sodium Hydroxide0.052.0 gBase catalyst to generate the benzyloxide anion.
Solvent
Dioxane-100 mLInert solvent to facilitate the reaction.
Reaction Conditions
Temperature-45-55°CThe reaction is mildly exothermic and may require initial heating.
Time-6 hoursReaction time can be monitored by TLC or GC.
Work-up & Purification
Yield (Isolated)-~68-76 g (85-95%)Typical yield after purification.

Experimental Protocol

This protocol details the synthesis of 3-(benzyloxy)propanenitrile on a 0.5 molar scale.

Materials and Equipment:

  • Benzyl alcohol

  • Acrylonitrile

  • Sodium hydroxide pellets

  • Dioxane

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • 1 M Hydrochloric acid

  • 1 L three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser.

  • Charge Reactants: Add benzyl alcohol (54.07 g, 0.5 mol) and dioxane (100 mL) to the flask.

  • Catalyst Addition: While stirring, add sodium hydroxide pellets (2.0 g, 0.05 mol) to the flask.

  • Addition of Acrylonitrile: Charge the dropping funnel with acrylonitrile (29.2 g, 0.55 mol). Add the acrylonitrile dropwise to the stirred reaction mixture over a period of 1 hour. Maintain the reaction temperature between 45-55°C. If necessary, use a water bath to cool the flask.

  • Reaction: After the addition is complete, continue to stir the mixture at 50°C for an additional 5 hours.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and slowly add 200 mL of water. Neutralize the mixture by adding 1 M hydrochloric acid dropwise until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: Purify the crude product by vacuum distillation to obtain 3-(benzyloxy)propanenitrile as a colorless oil.

Visualizations

Reaction Mechanism Diagram

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Protonation BnOH Bn-OH BnO_minus Bn-O⁻ BnOH->BnO_minus + ⁻OH OH_minus ⁻OH H2O H₂O BnO_minus2 Bn-O⁻ Acrylonitrile CH₂=CH-C≡N BnO_minus2->Acrylonitrile Intermediate BnO-CH₂-⁻CH-C≡N Acrylonitrile->Intermediate Intermediate2 BnO-CH₂-⁻CH-C≡N Product BnO-CH₂-CH₂-C≡N Intermediate2->Product + Bn-OH BnOH2 Bn-OH BnO_minus_regen Bn-O⁻

Caption: Base-catalyzed mechanism for 3-(benzyloxy)propanenitrile formation.

Experimental Workflow Diagram

experimental_workflow A 1. Charge Flask Benzyl Alcohol, Dioxane, NaOH B 2. Add Acrylonitrile Dropwise at 45-55°C A->B C 3. Reaction Stir at 50°C for 5 hours B->C D 4. Quench & Neutralize Add H₂O and HCl C->D E 5. Extraction with Diethyl Ether D->E F 6. Wash & Dry with Brine & MgSO₄ E->F G 7. Concentrate Rotary Evaporation F->G H 8. Purify Vacuum Distillation G->H I Product 3-(Benzyloxy)propanenitrile H->I

Caption: Workflow for the synthesis of 3-(benzyloxy)propanenitrile.

Application Notes and Protocols: 3-(Phenylmethoxy)propanenitrile as a Precursor for the Synthesis of Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Phenylmethoxy)propanenitrile, also known as 3-(benzyloxy)propanenitrile, is a versatile bifunctional molecule increasingly recognized for its utility as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its structure incorporates a nitrile group, which can be readily transformed into a primary amine or a carboxylic acid, and a benzyloxy group, a common and easily removable protecting group for alcohols. These features make it an attractive starting material for the synthesis of complex molecules, particularly gamma-aminobutyric acid (GABA) analogues.

This document provides detailed application notes and experimental protocols for the use of 3-(phenylmethoxy)propanenitrile in the synthesis of Pregabalin, a widely used pharmaceutical for the treatment of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.

Application Note 1: Synthesis of (S)-Pregabalin via a Chiral Cyanoester Intermediate

This application note outlines a synthetic strategy for (S)-Pregabalin starting from 3-(phenylmethoxy)propanenitrile. The key steps involve the diastereoselective alkylation of the nitrile, followed by deprotection and reduction to yield the final API.

Synthetic Pathway Overview

Pregabalin Synthesis from3-(Phenylmethoxy)propanenitrile A 3-(Phenylmethoxy)propanenitrile B Racemic 3-(Phenylmethoxy)-5-methylhexanenitrile A->B 1. LDA, THF, -78 °C 2. Isobutyl bromide C (S)-3-Cyano-5-methylhexanoic acid B->C 1. RuCl3, NaIO4, CCl4/CH3CN/H2O (Oxidative cleavage of benzyl ether) 2. Chiral Resolution (e.g., with (R)-(-)-1-Phenylethylamine) D (S)-Pregabalin C->D Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Proposed synthetic route for Pregabalin.

Key Transformations and Methodologies

The synthesis of Pregabalin from 3-(phenylmethoxy)propanenitrile can be conceptually divided into three main stages:

  • α-Alkylation: Introduction of the isobutyl group at the carbon adjacent to the nitrile.

  • Deprotection and Chiral Resolution: Removal of the benzyl protecting group and separation of the desired enantiomer.

  • Reduction: Conversion of the nitrile group to a primary amine to yield Pregabalin.

Experimental Protocols

Protocol 1: Synthesis of 3-(Phenylmethoxy)-5-methylhexanenitrile (Racemic)

This protocol describes the α-alkylation of 3-(phenylmethoxy)propanenitrile with isobutyl bromide.

Materials:

  • 3-(Phenylmethoxy)propanenitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Isobutyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-butyllithium solution dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of 3-(phenylmethoxy)propanenitrile in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour.

  • Add isobutyl bromide dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(phenylmethoxy)-5-methylhexanenitrile.

Quantitative Data (Expected):

ParameterValue
Yield 75-85%
Purity (by GC-MS) >95%
Protocol 2: Synthesis of (S)-3-Cyano-5-methylhexanoic acid

This protocol involves the oxidative cleavage of the benzyl ether and subsequent chiral resolution.

Materials:

  • 3-(Phenylmethoxy)-5-methylhexanenitrile

  • Ruthenium(III) chloride (RuCl₃)

  • Sodium periodate (NaIO₄)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (CH₃CN)

  • Water

  • (R)-(-)-1-Phenylethylamine

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

Procedure:

Part A: Oxidative Cleavage

  • In a round-bottom flask, dissolve 3-(phenylmethoxy)-5-methylhexanenitrile in a mixture of CCl₄, CH₃CN, and water.

  • Add RuCl₃ (catalytic amount) and NaIO₄ to the solution.

  • Stir the biphasic mixture vigorously at room temperature for 24 hours.

  • Quench the reaction with isopropanol.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain crude 3-cyano-5-methylhexanoic acid.

Part B: Chiral Resolution

  • Dissolve the crude racemic 3-cyano-5-methylhexanoic acid in a minimal amount of hot ethyl acetate.

  • Add a solution of (R)-(-)-1-phenylethylamine in ethyl acetate.

  • Allow the solution to cool slowly to room temperature and then place in a refrigerator to facilitate crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and wash with cold ethyl acetate/hexanes.

  • Recrystallize the salt from a suitable solvent system to improve diastereomeric excess.

  • Treat the resolved diastereomeric salt with 1 M HCl and extract the liberated (S)-3-cyano-5-methylhexanoic acid with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched product.

Quantitative Data (Expected):

ParameterValue
Yield (Oxidative Cleavage) 60-70%
Yield (Resolution) 35-45% (based on racemate)
Enantiomeric Excess (ee) >98%
Protocol 3: Synthesis of (S)-Pregabalin

This protocol describes the reduction of the nitrile group of (S)-3-cyano-5-methylhexanoic acid to the corresponding primary amine.

Materials:

  • (S)-3-Cyano-5-methylhexanoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • To a hydrogenation vessel, add (S)-3-cyano-5-methylhexanoic acid and methanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 24 hours.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude (S)-Pregabalin.

  • Recrystallize the crude product from a suitable solvent (e.g., water/isopropanol) to obtain pure (S)-Pregabalin.

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Purity (by HPLC) >99%
Enantiomeric Purity >99.5%

Mechanism of Action of Pregabalin

Pregabalin exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1] This binding reduces the influx of calcium into presynaptic neurons. The decreased intracellular calcium concentration, in turn, leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][3] This modulation of neurotransmitter release is believed to be the primary mechanism underlying Pregabalin's analgesic, anticonvulsant, and anxiolytic properties.

Pregabalin Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) with α2δ subunit Ca_influx Ca²⁺ Influx VGCC->Ca_influx Depolarization Vesicles Synaptic Vesicles (containing Neurotransmitters) Ca_influx->Vesicles Triggers fusion NT_release Neurotransmitter Release (Glutamate, Substance P) Vesicles->NT_release Receptors Neurotransmitter Receptors NT_release->Receptors Binds Pregabalin Pregabalin Pregabalin->VGCC Signal Postsynaptic Signal (Pain, Seizure Activity) Receptors->Signal

Caption: Pregabalin's mechanism of action.

Experimental Workflow

The following diagram illustrates the overall workflow from the starting material to the final API.

Experimental Workflow Start Start: 3-(Phenylmethoxy)propanenitrile Alkylation Protocol 1: α-Alkylation Start->Alkylation Purification1 Flash Column Chromatography Alkylation->Purification1 Cleavage Protocol 2 (Part A): Oxidative Cleavage Purification1->Cleavage Resolution Protocol 2 (Part B): Chiral Resolution Cleavage->Resolution Reduction Protocol 3: Catalytic Hydrogenation Resolution->Reduction Purification2 Recrystallization Reduction->Purification2 End End: (S)-Pregabalin Purification2->End

Caption: Workflow for Pregabalin synthesis.

References

Application Note: A Detailed Protocol for the Cyanation of 3-(Phenylmethoxy)propyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-(phenylmethoxy)butanenitrile via the cyanation of 3-(phenylmethoxy)propyl bromide. This nucleophilic substitution reaction is a fundamental method for carbon chain extension in organic synthesis. The protocol details the necessary reagents, step-by-step procedures, reaction conditions, purification methods, and critical safety precautions. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

The conversion of alkyl halides to nitriles is a valuable transformation in organic synthesis, as it extends a carbon chain by one atom and introduces a versatile nitrile group that can be further hydrolyzed to carboxylic acids, reduced to amines, or converted to ketones. The reaction between an alkyl halide and a cyanide salt, such as sodium or potassium cyanide, typically proceeds through a bimolecular nucleophilic substitution (S_N_2) mechanism, especially for primary alkyl halides like 3-(phenylmethoxy)propyl bromide.[1][2][3][4]

The choice of solvent is critical for the success of this reaction. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), are known to significantly accelerate S_N_2 reactions because they solvate the cation of the cyanide salt but leave the cyanide anion relatively free and highly nucleophilic.[5][6] In contrast, protic solvents like ethanol can hydrogen-bond with the cyanide ion, reducing its nucleophilicity.[6] Using anhydrous conditions is also important to prevent the competing hydrolysis of the alkyl bromide to an alcohol.[2][4]

This protocol details a reliable method for the cyanation of 3-(phenylmethoxy)propyl bromide using sodium cyanide in DMSO, a system known for its efficiency and rapid reaction times.[5]

Reaction Scheme

The overall reaction is as follows:

3-(Phenylmethoxy)propyl Bromide + Sodium Cyanide → 4-(Phenylmethoxy)butanenitrile + Sodium Bromide

The reaction proceeds via an S_N_2 mechanism where the cyanide ion acts as the nucleophile.

SN2_Mechanism sub Ph-O-(CH₂)₃-Br 3-(Phenylmethoxy)propyl Bromide ts [NC⋯C(H₂)⋯Br]⁻ Transition State sub->ts nuc ⁻:C≡N Cyanide Nucleophile nuc->ts Attack on δ+ Carbon prod Ph-O-(CH₂)₃-CN 4-(Phenylmethoxy)butanenitrile ts->prod C-N bond forms lg Br⁻ Bromide Ion ts->lg C-Br bond breaks experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purify 4. Purification & Analysis setup Assemble and dry three-neck flask add_reagents Add NaCN and DMSO setup->add_reagents add_substrate Add 3-(phenylmethoxy)propyl bromide add_reagents->add_substrate heat Heat to 90°C under N₂ for 2-4h add_substrate->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool quench Pour into cold water cool->quench extract Extract with Et₂O (3x) quench->extract wash Wash with brine extract->wash dry Dry with MgSO₄ wash->dry evap Concentrate in vacuo dry->evap distill Purify by vacuum distillation evap->distill product Obtain pure product: 4-(phenylmethoxy)butanenitrile distill->product

References

Catalytic Routes to 3-(Phenylmethoxy)propanenitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The synthesis of 3-(phenylmethoxy)propanenitrile, also known as 3-(benzyloxy)propanenitrile, is a critical step in the development of various pharmaceutical and specialty chemical products. This valuable intermediate can be synthesized through several catalytic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This document provides detailed application notes and experimental protocols for two primary catalytic methods: the hydrocyanation of benzyl vinyl ether and the cyanation of 3-(benzyloxy)propyl halides. The information is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this and related compounds.

Introduction

3-(Phenylmethoxy)propanenitrile is a key building block in organic synthesis. The presence of both a nitrile group and a protected hydroxyl functionality (benzyloxy group) allows for a wide range of subsequent chemical transformations. The nitrile can be readily converted to amines, carboxylic acids, or amides, while the benzyl ether is a stable protecting group that can be removed under specific conditions. Catalytic methods for its synthesis are highly sought after due to their potential for high efficiency, selectivity, and atom economy compared to stoichiometric approaches.

This guide explores two main catalytic strategies:

  • Hydrocyanation of Benzyl Vinyl Ether: This method involves the direct addition of a cyanide source across the double bond of benzyl vinyl ether, catalyzed by an acid.

  • Cyanation of 3-(Benzyloxy)propyl Halides: This approach utilizes a substitution reaction where a halide is displaced by a cyanide anion, typically catalyzed by a transition metal complex.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes the quantitative data for different catalytic systems for the synthesis of 3-(phenylmethoxy)propanenitrile.

Method Catalyst Cyanide Source Substrate Solvent Temperature (°C) Time (h) Yield (%) Reference
Hydrocyanation HCl (catalytic)Trimethylsilyl cyanide (TMSCN)Benzyl vinyl etherDichloromethane (CH₂Cl₂)--18[1]
Hydrocyanation HCl (1.1 equiv)Trimethylsilyl cyanide (TMSCN)Benzyl vinyl etherDichloromethane (CH₂Cl₂)-40181[1]

Experimental Protocols

Method 1: Brønsted Acid-Mediated Hydrocyanation of Benzyl Vinyl Ether

This protocol describes the synthesis of 3-(phenylmethoxy)propanenitrile from benzyl vinyl ether via an intermediate α-chloroether formation, which significantly improves the yield compared to using a catalytic amount of acid directly.

Materials:

  • Benzyl vinyl ether

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrogen chloride solution (2.0 M in diethyl ether)

  • Trimethylsilyl cyanide (TMSCN)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure: [1]

  • To a solution of benzyl vinyl ether (1.0 equiv) in freshly distilled dichloromethane (0.1 M) at -40 °C under an inert atmosphere (Argon), add a solution of HCl (1.1 equiv, 2.0 M in diethyl ether) dropwise.

  • After stirring for 5 minutes, add TMSCN (2 equiv) to the reaction mixture.

  • Stir the mixture at -40 °C for 1 hour.

  • Quench the reaction by adding triethylamine (0.3 mL) followed by a saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under vacuum to yield the crude product.

  • Purify the crude product by flash chromatography to obtain pure 3-(phenylmethoxy)propanenitrile.

Method 2: Conceptual Protocol for Nickel-Catalyzed Cyanation of 3-(Benzyloxy)propyl Halide

While a specific protocol for the catalytic cyanation of 3-(benzyloxy)propyl halide is not explicitly detailed in the literature, a general procedure can be adapted from established methods for nickel-catalyzed cyanation of functionalized alkyl halides. This conceptual protocol is provided as a starting point for methods development.

Materials:

  • 3-(Benzyloxy)propyl bromide or chloride

  • Nickel(II) chloride (NiCl₂)

  • A suitable ligand (e.g., a bidentate phosphine like dppf or a phenanthroline derivative)

  • A reducing agent (e.g., zinc powder)

  • A cyanide source (e.g., Zinc cyanide (Zn(CN)₂) or Potassium ferrocyanide (K₄[Fe(CN)₆]))

  • Anhydrous polar aprotic solvent (e.g., DMF, DMAc, or NMP)

  • An inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Conceptual Procedure:

  • In a glovebox or under an inert atmosphere, add the nickel precatalyst (e.g., NiCl₂), the ligand, and the reducing agent to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the 3-(benzyloxy)propyl halide and the cyanide source.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically between 80-120 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., aqueous ammonia or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Hydrocyanation```dot

Hydrocyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Benzyl Vinyl Ether in CH2Cl2 Benzyl Vinyl Ether in CH2Cl2 Cool to -40 C Cool to -40 C Benzyl Vinyl Ether in CH2Cl2->Cool to -40 C Add HCl solution Add HCl solution Cool to -40 C->Add HCl solution Inert Atmosphere (Ar) Inert Atmosphere (Ar) Inert Atmosphere (Ar)->Cool to -40 C Stir 5 min Stir 5 min Add HCl solution->Stir 5 min Add TMSCN Add TMSCN Stir 5 min->Add TMSCN Stir 1 h at -40 C Stir 1 h at -40 C Add TMSCN->Stir 1 h at -40 C Quench (Et3N, NaHCO3) Quench (Et3N, NaHCO3) Stir 1 h at -40 C->Quench (Et3N, NaHCO3) Warm to RT Warm to RT Quench (Et3N, NaHCO3)->Warm to RT Extract with CH2Cl2 Extract with CH2Cl2 Warm to RT->Extract with CH2Cl2 Dry (Na2SO4) Dry (Na2SO4) Extract with CH2Cl2->Dry (Na2SO4) Concentrate Concentrate Dry (Na2SO4)->Concentrate Purify (Chromatography) Purify (Chromatography) Concentrate->Purify (Chromatography) Product Product Purify (Chromatography)->Product

Caption: A generalized catalytic cycle for the cyanation of an alkyl halide.

References

Application Notes: 3-(Phenylmethoxy)propanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3-(phenylmethoxy)propanenitrile, also known as 3-(benzyloxy)propanenitrile, as a versatile building block in medicinal chemistry. Due to the limited public data on the direct biological activity of 3-(phenylmethoxy)propanenitrile itself, these notes focus on its application as a key intermediate in the synthesis of bioactive molecules, drawing upon examples from structurally related compounds and derivatives.

Introduction

3-(Phenylmethoxy)propanenitrile is a bifunctional organic molecule featuring a nitrile group and a benzyloxy ether. This unique combination of functional groups makes it a valuable precursor in the synthesis of a diverse range of pharmacologically active compounds. The nitrile moiety can be readily converted into other functional groups such as amines, carboxylic acids, or amides, while the benzyloxy group can serve as a lipophilic moiety to enhance membrane permeability or act as a protecting group for a hydroxyl function during multi-step syntheses.[1][2]

Application 1: Precursor for Antiproliferative Quinoxaline Derivatives

3-(Phenylmethoxy)propanenitrile derivatives have been successfully employed in the synthesis of novel quinoxaline compounds exhibiting significant antiproliferative activity against various cancer cell lines. The quinoxaline scaffold is a prominent feature in many anticancer agents, known to interact with various biological targets.

Quantitative Data: Antiproliferative Activity of a Quinoxaline Derivative

A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, synthesized from a precursor derived from 3-(phenylmethoxy)propanenitrile, have been evaluated for their in vitro antiproliferative activity. The half-maximal inhibitory concentrations (IC50) for the most potent compound from this series are summarized below.

CompoundPC-3 (Prostate)Hela (Cervical)HCT-116 (Colon)MCF-7 (Breast)
Quinoxaline Derivative 6k 12.17 ± 0.9 µM9.46 ± 0.7 µM10.88 ± 0.8 µM6.93 ± 0.4 µM
Doxorubicin (Reference) 8.87 ± 0.6 µM5.57 ± 0.4 µM5.23 ± 0.3 µM4.17 ± 0.2 µM
[Data sourced from a study on N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides][3]
Experimental Protocols

Protocol 1: Synthesis of N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) Propanamides[3]

  • Step 1: Synthesis of Methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate.

    • Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate is reacted with benzyl chloride in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

    • The reaction mixture is stirred at an elevated temperature until completion, monitored by TLC.

    • The product is isolated by extraction and purified by column chromatography.

  • Step 2: Hydrazinolysis.

    • The resulting ester from Step 1 is dissolved in an alcohol (e.g., ethanol) and treated with hydrazine hydrate.

    • The mixture is refluxed for several hours.

    • Upon cooling, the product, 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide, precipitates and is collected by filtration.

  • Step 3: Azide Coupling with Amines.

    • The hydrazide from Step 2 is dissolved in an acidic aqueous solution (e.g., HCl in water) and cooled to 0-5 °C.

    • A solution of sodium nitrite is added dropwise to form the corresponding azide.

    • The azide is then extracted into an organic solvent (e.g., ethyl acetate) and washed with cold water and brine.

    • The organic solution of the azide is then treated with the desired primary or secondary amine.

    • The reaction is stirred at room temperature until completion, after which the solvent is removed, and the crude product is purified by chromatography to yield the final N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide.

Protocol 2: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay[4][5]

  • Cell Seeding:

    • Cancer cell lines (e.g., PC-3, Hela, HCT-116, MCF-7) are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations.

    • The culture medium is removed from the wells and replaced with medium containing the test compound or vehicle control (DMSO).

    • Plates are incubated for a further 48-72 hours.

  • Cell Fixation and Staining:

    • After incubation, the supernatant is discarded, and the cells are fixed by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

    • The plates are washed five times with slow-running tap water and air-dried.

    • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Measurement:

    • Unbound dye is removed by washing four times with 1% (v/v) acetic acid. The plates are then air-dried.

    • 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

    • The absorbance is measured at 510 nm using a microplate reader.

    • The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Logical Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening start 3-(Phenylmethoxy)propanenitrile Precursor step1 Synthesis of Quinoxaline Core start->step1 step2 Functional Group Interconversion (Nitrile to Amide) step1->step2 step3 Coupling with Amines step2->step3 final_compound N-Alkyl Quinoxaline Derivatives step3->final_compound assay In Vitro Antiproliferation Assay (SRB) final_compound->assay Test Compounds data_analysis Data Analysis (IC50 Determination) assay->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: Workflow for synthesis and screening of antiproliferative agents.

Application 2: Intermediate for Novel Kinase Inhibitors (Hypothetical Application)

The structural motif of 3-(phenylmethoxy)propanenitrile is a plausible starting point for the synthesis of kinase inhibitors. The benzyloxy group can occupy hydrophobic pockets in the ATP-binding site of kinases, while the propionitrile tail can be elaborated into various functionalities to interact with the hinge region or other parts of the enzyme. A hypothetical application based on the synthesis of pyrido[2,3-d]pyrimidine-based inhibitors targeting the PI3K/Akt/mTOR pathway is presented.[1]

Hypothetical Quantitative Data: PI3K Isoform Selectivity

The following table presents hypothetical IC50 values for a putative kinase inhibitor derived from a 3-(phenylmethoxy)propanenitrile analog, demonstrating potential selectivity for the PI3Kα isoform.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Hypothetical Compound A 20180150220
Alpelisib (Reference) 51156290250
[Note: The IC50 values for "Hypothetical Compound A" are illustrative. Data for Alpelisib is from published sources for comparison.]
Experimental Protocols

Protocol 3: General Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

  • Step 1: Synthesis of a Substituted Picolinonitrile.

    • Start with a functionalized pyridine precursor, for instance, a dihydroxypyridine.

    • Protect the hydroxyl groups as benzyl ethers using benzyl bromide and a base (e.g., K₂CO₃) in an appropriate solvent like DMF. This step is analogous to the synthesis of 3-(phenylmethoxy)propanenitrile from 3-hydroxypropanenitrile.

    • Introduce a nitrile group onto the pyridine ring through methods such as Sandmeyer reaction from a corresponding amino group or nucleophilic substitution with a cyanide salt.

  • Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine core.

    • The resulting picolinonitrile can undergo cyclization with formamidine acetate or a similar reagent under heating to construct the pyrimidine ring fused to the pyridine core.

  • Step 3: Functionalization.

    • The pyrido[2,3-d]pyrimidine core can be further functionalized. For example, a chlorine atom introduced during cyclization can be displaced by various amines via nucleophilic aromatic substitution to generate a library of candidate inhibitors.

    • Finally, deprotection of the benzyl ethers (e.g., by catalytic hydrogenation) would yield the final compounds with free hydroxyl groups, which can act as hydrogen bond donors in the kinase active site.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[3][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT Akt PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes (Inhibits Apoptosis) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway in cell regulation.

Conclusion

3-(Phenylmethoxy)propanenitrile and its analogs are valuable and versatile intermediates in medicinal chemistry. Their utility is demonstrated in the synthesis of complex heterocyclic structures with significant biological activities, such as antiproliferative agents. The protocols and data presented herein provide a framework for researchers to explore the potential of this scaffold in the discovery and development of novel therapeutic agents. Further derivatization and screening of compounds based on this core structure may lead to the identification of potent and selective modulators of various biological targets.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-(benzyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3-(benzyloxy)propanenitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols are designed to be scalable and are based on established chemical principles, primarily the Williamson ether synthesis. Safety considerations, reaction parameter optimization, and purification strategies for large-scale production are discussed.

Introduction

3-(Benzyloxy)propanenitrile is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nitrile group and a protected hydroxyl group, allows for a variety of subsequent chemical transformations. The scale-up of its synthesis from laboratory to pilot plant or industrial scale requires careful consideration of reaction conditions, reagent handling, and product purification to ensure efficiency, safety, and cost-effectiveness. The primary route for the synthesis of 3-(benzyloxy)propanenitrile is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1][2][3] Two main variations of this synthesis are considered for scale-up: the reaction of benzyl chloride or bromide with 3-hydroxypropanenitrile in the presence of a base, or the reaction of benzyl alcohol with acrylonitrile.

Synthesis Routes and Mechanisms

The most common and scalable method for preparing 3-(benzyloxy)propanenitrile is the Williamson ether synthesis. This SN2 reaction involves a nucleophilic attack of an alkoxide ion on a primary alkyl halide.[1][3]

Route A: From Benzyl Halide and 3-Hydroxypropanenitrile

In this route, 3-hydroxypropanenitrile is deprotonated by a base to form an alkoxide, which then reacts with benzyl chloride or benzyl bromide.

Route B: From Benzyl Alcohol and Acrylonitrile (Michael Addition)

This route involves the base-catalyzed addition of benzyl alcohol to acrylonitrile. While not a classical Williamson ether synthesis, it is an effective method for forming the ether linkage.

Experimental Protocols

Route A: Scale-Up Synthesis from Benzyl Chloride and 3-Hydroxypropanenitrile

This protocol is adapted from procedures for similar Williamson ether syntheses.[4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Quantity (kg)
3-Hydroxypropanenitrile71.081.07.11
Benzyl Chloride126.581.114.05
Potassium Carbonate (anhydrous)138.211.520.73
N,N-Dimethylformamide (DMF)73.09-50 L
Ethyl Acetate88.11-As needed
Brine (saturate NaCl solution)--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Equipment:

  • 100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.

  • Addition funnel.

  • Filtration unit.

  • Rotary evaporator (large scale).

  • Vacuum distillation setup.

Procedure:

  • Reaction Setup: Charge the 100 L reactor with 3-hydroxypropanenitrile (7.11 kg, 100 mol) and N,N-dimethylformamide (50 L). Begin stirring.

  • Base Addition: Add anhydrous potassium carbonate (20.73 kg, 150 mol) to the mixture.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (14.05 kg, 110 mol) to the suspension over 1-2 hours, maintaining the temperature between 25-30 °C. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 90 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove inorganic salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a suitable extraction vessel. Wash with water (3 x 20 L) and then with brine (1 x 20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-(benzyloxy)propanenitrile by vacuum distillation.

Route B: Scale-Up Synthesis from Benzyl Alcohol and Acrylonitrile

This protocol is based on the synthesis of a related compound, rac-3-benzyloxy-2-methylpropionitrile.[6]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Quantity (kg)
Benzyl Alcohol108.141.010.81
Acrylonitrile53.061.26.37
Sodium Hydride (60% in oil)24.00 (NaH)0.050.20
Diethyl Ether74.12-As needed
1N Sulfuric Acid98.08-As needed
Saturated Brine--As needed

Equipment:

  • 50 L glass-lined reactor with overhead stirring, dropping funnel, and temperature control.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Catalyst Preparation: Charge the reactor with benzyl alcohol (10.81 kg, 100 mol). Carefully add sodium hydride (0.20 kg of 60% dispersion, 5 mol NaH) in portions. Stir until the evolution of hydrogen ceases.

  • Acrylonitrile Addition: Slowly add acrylonitrile (6.37 kg, 120 mol) dropwise over 1-2 hours, maintaining the temperature below 30 °C.

  • Reaction: Heat the mixture to 60-65 °C for 5 hours.[6]

  • Quenching: Cool the reaction mixture to room temperature and cautiously quench by adding 1N sulfuric acid until the mixture is acidic.

  • Extraction: Dilute the mixture with diethyl ether. Wash the organic phase twice with saturated brine.

  • Drying and Concentration: Dry the ether solution, filter, and concentrate in vacuo.

  • Purification: Distill the residue under vacuum to obtain pure 3-(benzyloxy)propanenitrile.

Data Presentation

Table 1: Comparison of Synthesis Routes at Scale

ParameterRoute A (Benzyl Chloride)Route B (Benzyl Alcohol)
Starting Materials 3-Hydroxypropanenitrile, Benzyl ChlorideBenzyl Alcohol, Acrylonitrile
Base Potassium CarbonateSodium Hydride (catalytic)
Solvent DMFNone (or Ether for work-up)
Reaction Temperature 90 °C60-65 °C
Typical Yields 80-90%85-95%
Key Safety Concerns Benzyl chloride is a lachrymator and alkylating agent. DMF is a reprotoxin.Acrylonitrile is toxic and flammable. Sodium hydride is highly reactive with water.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh and Charge Reagents addition Controlled Addition of Reagent reagents->addition heating Heating and Monitoring addition->heating cooling Cooling heating->cooling filtration Filtration cooling->filtration extraction Extraction and Washing filtration->extraction drying Drying and Concentration extraction->drying distillation Vacuum Distillation drying->distillation product Final Product distillation->product

Caption: Experimental workflow for the scale-up synthesis of 3-(benzyloxy)propanenitrile.

Scale-Up Considerations and Safety

  • Heat Management: Both synthetic routes can be exothermic, especially during the addition of reagents. A well-calibrated cooling system for the reactor is crucial to maintain temperature control and prevent runaway reactions.

  • Reagent Handling:

    • Benzyl Chloride/Bromide: These are lachrymators and potential carcinogens. Use in a well-ventilated area with appropriate personal protective equipment (PPE).

    • Acrylonitrile: This is a toxic and flammable liquid. Handle in a closed system.

    • Sodium Hydride: This is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

    • DMF: This solvent is a reproductive toxin. Minimize exposure through engineering controls and PPE.

  • Pressure Management: The reaction involving sodium hydride (Route B) produces hydrogen gas, which is highly flammable. The reactor must be equipped with a pressure relief system and vented to a safe area.

  • Purification:

    • Distillation: Due to the relatively high boiling point of 3-(benzyloxy)propanenitrile, vacuum distillation is the preferred method for purification at scale.[7] This minimizes thermal decomposition.

    • Chromatography: While effective at the lab scale, column chromatography is generally not cost-effective for large-scale purification of this compound unless very high purity is required.[8]

  • Waste Disposal: All chemical waste, including solvents and reaction byproducts, must be disposed of in accordance with local environmental regulations.

Conclusion

The scale-up synthesis of 3-(benzyloxy)propanenitrile can be successfully achieved via the Williamson ether synthesis or a Michael addition route. Careful control of reaction parameters, adherence to safety protocols, and an appropriate purification strategy are essential for a successful and safe large-scale production. The choice between the synthetic routes will depend on the availability and cost of starting materials, as well as the specific equipment and safety infrastructure available.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Propanenitrile, 3-(phenylmethoxy)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(benzyloxy)propanenitrile. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols to achieve higher yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Propanenitrile, 3-(phenylmethoxy)-.

Q1: Why is the yield of my reaction consistently low?

Low yields can stem from several factors. Incomplete reaction, side reactions, or loss of product during workup and purification are common culprits. To troubleshoot, consider the following:

  • Incomplete Deprotonation of Benzyl Alcohol: The reaction is a nucleophilic addition of the benzyloxy anion to acrylonitrile. Incomplete deprotonation of benzyl alcohol will result in unreacted starting material. Ensure the base used is sufficiently strong and fresh.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. While the reaction can proceed at room temperature, gentle heating may be required to drive it to completion.

  • Acrylonitrile Polymerization: Acrylonitrile is prone to polymerization, especially in the presence of bases. This can be minimized by adding the acrylonitrile dropwise to the reaction mixture and maintaining a controlled temperature.

  • Hydrolysis of the Nitrile Group: Although less common under basic conditions, prolonged exposure to aqueous acidic conditions during workup can lead to hydrolysis of the nitrile group.

Q2: I am observing a significant amount of a high-boiling point byproduct. What could it be and how can I minimize its formation?

A common high-boiling point byproduct is the result of the Michael addition of the product (Propanenitrile, 3-(phenylmethoxy)-) to another molecule of acrylonitrile, forming a bis-adduct. To minimize its formation:

  • Control the Stoichiometry: Use a slight excess of benzyl alcohol relative to acrylonitrile. This will ensure that the acrylonitrile is consumed before it can react with the product.

  • Slow Addition of Acrylonitrile: Adding the acrylonitrile slowly to the reaction mixture helps to maintain a low concentration of the Michael acceptor, thus favoring the desired reaction with the more abundant benzyl alcohol.

Q3: My purified product is a dark, tarry material. What is the cause and how can I prevent it?

The formation of a dark, tarry substance often indicates polymerization of acrylonitrile. This is typically initiated by strong bases and can be exacerbated by elevated temperatures. To mitigate this:

  • Use a Weaker Base or a Catalytic Amount of a Strong Base: While a strong base is needed to deprotonate benzyl alcohol, using a large excess can promote acrylonitrile polymerization. Consider using a catalytic amount of a strong base or a weaker base in a suitable solvent.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of polymerization.

  • Ensure Purity of Reagents: Impurities in the acrylonitrile or solvent can sometimes act as initiators for polymerization. Use freshly distilled acrylonitrile if possible.

Q4: How can I effectively purify Propanenitrile, 3-(phenylmethoxy)-?

Purification is typically achieved by vacuum distillation.

  • Neutralize the Reaction Mixture: Before distillation, it is crucial to neutralize the reaction mixture to remove any remaining base, which could catalyze decomposition or polymerization at elevated temperatures.

  • Fractional Distillation: Use a fractional distillation setup to effectively separate the product from unreacted starting materials and lower-boiling point impurities.

  • Column Chromatography: For very high purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Propanenitrile, 3-(phenylmethoxy)-?

The most common and direct route is the cyanoethylation of benzyl alcohol. This involves the base-catalyzed Michael addition of benzyl alcohol to acrylonitrile.

Q2: What are the recommended starting materials and reagents?

  • Benzyl Alcohol: Use dry benzyl alcohol.

  • Acrylonitrile: Use inhibitor-free acrylonitrile. It is advisable to wash commercial acrylonitrile with an aqueous solution of sodium hydroxide to remove the inhibitor, followed by drying and distillation.

  • Base/Catalyst: Sodium hydride (NaH) is a common and effective catalyst. Other bases such as potassium tert-butoxide or sodium methoxide can also be used.

Q3: What are the optimal reaction conditions?

Optimal conditions can vary, but a general starting point is the slow addition of acrylonitrile to a mixture of benzyl alcohol and a catalytic amount of a strong base in a suitable solvent at a controlled temperature.

Q4: What are the main safety precautions to consider?

  • Acrylonitrile is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid that reacts violently with water. Handle with care under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction can be exothermic. Proper temperature control is essential to prevent runaway reactions.

Experimental Protocols

Synthesis of Propanenitrile, 3-(phenylmethoxy)- using Sodium Hydride as a Catalyst

This protocol is based on established procedures for the cyanoethylation of alcohols.

Materials:

  • Benzyl alcohol

  • Acrylonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • To the flask, add dry benzyl alcohol (1.0 equivalent) and dry THF.

  • Carefully add sodium hydride (0.05 equivalents) portion-wise to the stirred solution at room temperature. Hydrogen gas will be evolved.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the benzyl alcohol.

  • Slowly add acrylonitrile (1.1 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature below 30°C using a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to afford Propanenitrile, 3-(phenylmethoxy)- as a colorless oil.

Data Presentation

ParameterConditionYield (%)Purity (%)Reference
Catalyst Sodium Hydride (catalytic)~85>95 (after distillation)General procedure
Triton B (40% in Methanol)~80>90 (after distillation)General procedure
Temperature Room TemperatureModerateHighGeneral observation
50-60 °CHighModerate (risk of byproducts)General observation
Solvent Tetrahydrofuran (THF)GoodHighCommon practice
DioxaneGoodHighAlternative solvent
No SolventVariableLower (viscosity issues)Possible but less controlled

Visualizations

experimental_workflow reagents 1. Reagents - Benzyl alcohol - Acrylonitrile - Sodium hydride - Dry THF setup 2. Reaction Setup - Flame-dried flask - Inert atmosphere reagents->setup deprotonation 3. Deprotonation - Add NaH to Benzyl alcohol in THF - Stir for 30 min setup->deprotonation addition 4. Addition - Add Acrylonitrile dropwise - Maintain T < 30°C deprotonation->addition reaction 5. Reaction - Stir at RT for 2-4h addition->reaction quench 6. Quench - Add sat. aq. NH4Cl reaction->quench extraction 7. Extraction & Wash - Extract with Ether/EtOAc - Wash with water and brine quench->extraction drying 8. Drying & Filtration - Dry with MgSO4 - Filter extraction->drying purification 9. Purification - Concentrate - Vacuum distillation drying->purification product Propanenitrile, 3-(phenylmethoxy)- purification->product

Caption: General experimental workflow for the synthesis of Propanenitrile, 3-(phenylmethoxy)-.

troubleshooting_guide start Problem low_yield Low Yield? start->low_yield byproduct High-Boiling Byproduct? start->byproduct tar Dark, Tarry Product? start->tar incomplete_reaction Incomplete Reaction? - Check base activity - Increase reaction time/temp low_yield->incomplete_reaction Yes polymerization Acrylonitrile Polymerization? - Add acrylonitrile slowly - Control temperature low_yield->polymerization Yes workup_loss Loss during Workup? - Optimize extraction - Careful neutralization low_yield->workup_loss Yes bis_adduct Bis-Adduct Formation? - Use excess benzyl alcohol - Slow acrylonitrile addition byproduct->bis_adduct Yes poly_acrylonitrile Polymerization Dominates? - Use weaker/catalytic base - Lower reaction temp - Use pure reagents tar->poly_acrylonitrile Yes

Caption: Troubleshooting decision tree for the synthesis of Propanenitrile, 3-(phenylmethoxy)-.

Technical Support Center: Purification of 3-(benzyloxy)propanenitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-(benzyloxy)propanenitrile by column chromatography. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of 3-(benzyloxy)propanenitrile?

A common mobile phase for the purification of compounds with moderate polarity like 3-(benzyloxy)propanenitrile is a mixture of a non-polar solvent such as hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A starting point for solvent system development is a mixture of hexane and ethyl acetate. For a related compound, a hexane/ethyl acetate ratio of 8:2 has been reported to give an Rf value of approximately 0.31.[1] It is recommended to optimize this ratio using thin-layer chromatography (TLC) to achieve an Rf value for the desired product between 0.2 and 0.4 for the best separation.[2][3][4]

Q2: What stationary phase should I use?

Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like 3-(benzyloxy)propanenitrile and is generally recommended.[5] Standard flash chromatography grade silica gel (e.g., 230-400 mesh) is suitable for this purpose.

Q3: How can I visualize 3-(benzyloxy)propanenitrile on a TLC plate?

3-(benzyloxy)propanenitrile contains a benzene ring, which allows for visualization under short-wave UV light (254 nm) where it will appear as a dark spot on a fluorescent background.[6][7] For a more robust visualization, various chemical stains can be used. A potassium permanganate (KMnO4) stain can be effective as the benzylic ether is susceptible to oxidation. Phosphomolybdic acid (PMA) stain is a good general-purpose stain that visualizes a wide range of organic compounds.[6][8] Iodine vapor can also be used, which often visualizes aromatic compounds as brown spots.[8][9]

Q4: What are the potential impurities I should be aware of during purification?

Potential impurities depend on the synthetic route used to prepare 3-(benzyloxy)propanenitrile. Common starting materials include benzyl alcohol, benzyl bromide, and acrylonitrile or 3-hydroxypropanenitrile.[10] Therefore, unreacted starting materials are common impurities. Side products could include dibenzyl ether if benzyl alcohol is used under acidic conditions or if benzyl bromide reacts with any water present. If the reaction is not driven to completion, you may have significant amounts of starting materials to separate.

Q5: Is 3-(benzyloxy)propanenitrile stable on silica gel?

While many compounds are stable on silica gel, the slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds.[11] Although there is no specific data to suggest that 3-(benzyloxy)propanenitrile is unstable, if you observe streaking on your TLC plate or recover a low yield of your product, you may consider deactivating the silica gel. This can be done by making a slurry of the silica gel with a solvent system containing a small amount of a base, such as 1-2% triethylamine.

Troubleshooting Guide

Problem Possible Cause Solution
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to an 8:2 or 7:3 mixture. A "flush" with a very polar solvent like 100% ethyl acetate or a mixture containing methanol can be used at the end of the column to elute highly retained compounds.
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, if using a 7:3 hexane:ethyl acetate mixture, switch to a 9:1 mixture.
Poor separation of product and impurities (co-elution) The chosen solvent system does not provide adequate resolution.Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or tert-butyl methyl ether. Sometimes, a three-component solvent system can improve separation. Developing the TLC in multiple solvent systems will help identify the best one for separation.
Streaking of the product spot on TLC and broad peaks from the column The compound may be degrading on the silica gel, or the column may be overloaded.To check for degradation, run a 2D TLC. If degradation is suspected, consider using deactivated silica gel (e.g., with triethylamine). If the column is overloaded, use a larger column with more silica gel for the amount of crude product.
The collected fractions are very dilute Too large of a column was used for the amount of sample, or the elution was too fast.Use an appropriately sized column for your sample mass (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight). Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.
Cracks appear in the silica bed The column was not packed properly, or the solvent polarity was changed too drastically.Ensure the silica gel is packed uniformly without any air bubbles. When running a gradient elution, change the solvent polarity gradually to avoid generating heat, which can cause cracks.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation of TLC Plate: Dissolve a small amount of the crude 3-(benzyloxy)propanenitrile in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing the desired mobile phase (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). If necessary, use a chemical stain such as potassium permanganate or phosphomolybdic acid for visualization.

  • Calculation of Rf Value: The Retention Factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Optimize the solvent system to achieve an Rf value between 0.2 and 0.4 for the product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom. Secure the column in a vertical position. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, ensuring it packs uniformly without air bubbles. Allow the silica to settle, and then add a protective layer of sand on top.

  • Sample Loading: Dissolve the crude 3-(benzyloxy)propanenitrile in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. Collect fractions in test tubes or other suitable containers. Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Fraction Analysis: Combine the fractions that contain the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-(benzyloxy)propanenitrile.

Data Presentation

Parameter Value/Condition Source/Recommendation
Stationary Phase Silica Gel (230-400 mesh)General Recommendation
Mobile Phase Hexane:Ethyl AcetateGeneral Recommendation
Reported Mobile Phase Ratio 8:2 (Hexane:Ethyl Acetate)[1]
Reported Rf Value ~0.31[1]
Recommended Rf for Separation 0.2 - 0.4[2][3][4]
TLC Visualization UV (254 nm), KMnO4, PMA, Iodine[6][7][8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc_analysis TLC Analysis of Fractions collect->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions rotovap Solvent Removal combine_fractions->rotovap pure_product pure_product rotovap->pure_product Purified Product

Caption: Experimental workflow for the purification of 3-(benzyloxy)propanenitrile.

troubleshooting_tree start Column Chromatography Issue q1 Poor or No Separation? start->q1 q2 Product Streaking? q1->q2 No a1 Optimize Solvent System via TLC q1->a1 Yes q3 Low Yield? q2->q3 No a2 Check for Degradation or Overloading q2->a2 Yes a3 Investigate Product Loss q3->a3 Yes end Successful Purification q3->end No a1_1 Try different solvent ratios a1->a1_1 a1_2 Try different solvent types a1->a1_2 a2_1 Run 2D TLC a2->a2_1 a2_2 Use Deactivated Silica a2->a2_2 a2_3 Reduce Sample Load a2->a2_3 a3_1 Check for degradation (see Streaking) a3->a3_1 a3_2 Ensure complete elution (flush column) a3->a3_2 a3_3 Check for cracks in silica bed a3->a3_3

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Synthesis of 3-(phenylmethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 3-(phenylmethoxy)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 3-(phenylmethoxy)propanenitrile?

The synthesis of 3-(phenylmethoxy)propanenitrile is typically achieved through a base-catalyzed Michael addition, also known as cyanoethylation. In this reaction, benzyl alcohol acts as a nucleophile and adds to acrylonitrile, which serves as a Michael acceptor. The reaction is generally facilitated by a base.

Q2: What are the most common side products in this synthesis?

The most common side products can be categorized as follows:

  • Acrylonitrile-derived impurities: Polymerization of acrylonitrile is a frequent side reaction, especially in the presence of strong bases or elevated temperatures.

  • Benzyl alcohol-derived impurities: Unreacted benzyl alcohol may be present. Additionally, benzyl alcohol can oxidize to form benzaldehyde and benzoic acid, or undergo self-etherification to produce dibenzyl ether.[1][2]

  • Product-derived impurities: The nitrile group of the product can be hydrolyzed to 3-(phenylmethoxy)propanamide or 3-(phenylmethoxy)propanoic acid, particularly during aqueous work-up under acidic or basic conditions.[3]

  • Reaction-condition-dependent impurities: Under acidic conditions, a Ritter-type reaction between benzyl alcohol and acrylonitrile can occur, leading to the formation of N-benzylacrylamide.[4][5]

Q3: How can I detect these side products?

Common analytical techniques for identifying and quantifying side products in the synthesis of 3-(phenylmethoxy)propanenitrile include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile and semi-volatile impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purity assessment of the final product and to quantify non-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities if they are present in sufficient quantities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-(phenylmethoxy)propanenitrile and provides potential solutions.

Issue 1: The reaction mixture becomes viscous or solidifies, and the yield of the desired product is low.

  • Possible Cause: Polymerization of acrylonitrile. This is often initiated by strong bases, high temperatures, or the presence of radical initiators.

  • Troubleshooting Steps:

    • Use a weaker base: Consider using a milder base catalyst.

    • Control the temperature: Maintain a lower reaction temperature. The reaction is often exothermic, so controlled addition of reagents and external cooling may be necessary.

    • Use freshly distilled acrylonitrile: Acrylonitrile can contain stabilizers. Distilling it immediately before use can remove these and any polymeric impurities.

    • Incremental addition of base: Add the base catalyst portion-wise to control the reaction rate and minimize localized high concentrations.

Issue 2: The purified product contains significant amounts of unreacted benzyl alcohol.

  • Possible Cause: Incomplete reaction.

  • Troubleshooting Steps:

    • Increase reaction time: Monitor the reaction by TLC or GC to ensure it goes to completion.

    • Increase the molar ratio of acrylonitrile: Using a slight excess of acrylonitrile can help drive the reaction to completion. However, be mindful that excess acrylonitrile can increase the likelihood of polymerization.

    • Optimize catalyst loading: Ensure the appropriate amount of base catalyst is used.

Issue 3: GC-MS analysis of the product shows the presence of benzaldehyde, benzoic acid, or dibenzyl ether.

  • Possible Cause: Oxidation or self-etherification of benzyl alcohol.[1] Exposure of benzyl alcohol to air can lead to slow oxidation.[1] Acidic conditions can promote the formation of dibenzyl ether.[1]

  • Troubleshooting Steps:

    • Use high-purity benzyl alcohol: Ensure the starting material is free of oxidation products.

    • Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Avoid acidic conditions: If acidic work-up is necessary, perform it at low temperatures and for a minimal amount of time.

Issue 4: The product contains impurities identified as 3-(phenylmethoxy)propanamide or 3-(phenylmethoxy)propanoic acid.

  • Possible Cause: Hydrolysis of the nitrile functional group during work-up or purification.[3][9][10]

  • Troubleshooting Steps:

    • Neutralize the reaction mixture carefully: During work-up, carefully neutralize the reaction mixture to a pH of ~7 before extraction.

    • Avoid prolonged exposure to strong acids or bases: Minimize the time the product is in contact with acidic or basic aqueous solutions.

    • Use anhydrous conditions for purification: If possible, use non-aqueous purification methods.

Quantitative Data Summary

The following table summarizes potential side products, their likely causes, and typical (illustrative) percentages that might be observed in a non-optimized synthesis. Actual percentages will vary based on specific reaction conditions.

Side ProductCommon NameTypical % (Illustrative)CauseAnalytical Detection Method
Poly(acrylonitrile)-VariableHigh temperature, strong baseInsoluble solid, IR spectroscopy
C₆H₅CH₂OHBenzyl Alcohol< 5%Incomplete reactionGC-MS, HPLC
C₆H₅CHOBenzaldehyde< 1%Oxidation of benzyl alcoholGC-MS, HPLC[2]
C₆H₅COOHBenzoic Acid< 0.5%Oxidation of benzyl alcoholHPLC
(C₆H₅CH₂)₂ODibenzyl Ether< 2%Self-etherification of benzyl alcohol[1]GC-MS
C₁₀H₁₃NO₂3-(phenylmethoxy)propanamide< 3%Hydrolysis of nitrile[3]GC-MS, HPLC
C₁₀H₁₂O₃3-(phenylmethoxy)propanoic acid< 1%Hydrolysis of nitrile[3]HPLC
C₁₀H₁₁NON-benzylacrylamide< 1% (if acidic)Ritter reaction[4]GC-MS, HPLC

Experimental Protocols

Key Experiment: Synthesis of 3-(phenylmethoxy)propanenitrile

  • Objective: To synthesize 3-(phenylmethoxy)propanenitrile via a base-catalyzed Michael addition of benzyl alcohol to acrylonitrile.

  • Materials:

    • Benzyl alcohol (1.0 equivalent)

    • Acrylonitrile (1.2 equivalents), freshly distilled

    • Sodium hydroxide (0.1 equivalents)

    • Dichloromethane (solvent)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (1.0 eq) and sodium hydroxide (0.1 eq) in dichloromethane.

    • Cool the mixture to 0-5°C using an ice bath.

    • Slowly add freshly distilled acrylonitrile (1.2 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, carefully quench the reaction by adding 1 M hydrochloric acid until the solution is neutral (pH ~7).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Troubleshooting_Side_Products cluster_synthesis Synthesis of 3-(phenylmethoxy)propanenitrile cluster_troubleshooting Troubleshooting Side Products start Benzyl Alcohol + Acrylonitrile + Base Catalyst reaction Reaction Mixture start->reaction workup Aqueous Work-up & Purification reaction->workup issue1 Low Yield / Polymerization reaction->issue1 Side Reaction issue2 Unreacted Benzyl Alcohol reaction->issue2 Incomplete issue3 Oxidation/Etherification Products (Benzaldehyde, Dibenzyl Ether) reaction->issue3 Side Reaction product Pure 3-(phenylmethoxy)propanenitrile workup->product issue4 Hydrolysis Products (Amide, Carboxylic Acid) workup->issue4 Degradation cause1 Excessive Base / High Temp. issue1->cause1 solution1 Use Milder Base Control Temperature cause1->solution1 cause2 Incomplete Reaction issue2->cause2 solution2 Increase Reaction Time Optimize Reactant Ratio cause2->solution2 cause3 Air Exposure / Acidic Conditions issue3->cause3 solution3 Inert Atmosphere Avoid Strong Acids cause3->solution3 cause4 Acidic/Basic Work-up issue4->cause4 solution4 Careful Neutralization Minimize Contact Time cause4->solution4

Caption: Troubleshooting workflow for identifying and mitigating side products.

References

Optimizing reaction conditions for 3-benzyloxy)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(benzyloxy)propanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-(benzyloxy)propanenitrile, which is typically achieved via a Williamson ether synthesis reaction between an alkali metal salt of 3-hydroxypropanenitrile (hydracrylonitrile) and a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete deprotonation of 3-hydroxypropanenitrile: The base used may be too weak or used in insufficient amounts.1. Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide. Ensure a slight molar excess of the base.
2. Poor quality of reagents: Benzyl halide may have degraded, or the solvent may contain water.2. Use freshly distilled or high-purity reagents. Ensure solvents are anhydrous, as moisture can hydrolyze the alkoxide and the benzyl halide.
3. Reaction temperature is too low: The reaction rate may be too slow at lower temperatures.3. Gradually increase the reaction temperature, for example, to 50-60 °C, while monitoring for the appearance of byproducts.
4. Ineffective stirring: A heterogeneous reaction mixture may not be mixing properly, leading to poor contact between reactants.4. Ensure vigorous and efficient stirring throughout the reaction.
Presence of Significant Byproducts 1. Elimination reaction (E2): Formation of styrene from benzyl halide, especially at higher temperatures with a strong, bulky base.1. Use a less sterically hindered base. Maintain a moderate reaction temperature. Benzyl halides are primary and less prone to elimination, but it can occur.
2. Formation of dibenzyl ether: This can occur if the benzyl halide reacts with the benzyl alcohol formed from hydrolysis of the halide.2. Ensure strictly anhydrous reaction conditions.
3. Unreacted starting materials: The reaction has not gone to completion.3. Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts: The polarity of the product may be similar to that of the impurities.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider distillation under reduced pressure for purification.
2. Emulsion formation during workup: This can make phase separation difficult.2. Add brine to the aqueous layer to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(benzyloxy)propanenitrile?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 3-hydroxypropanenitrile (hydracrylonitrile) with a benzyl halide, such as benzyl bromide or benzyl chloride, in a suitable polar aprotic solvent.

Q2: Which base is recommended for the deprotonation of 3-hydroxypropanenitrile?

A2: For complete and rapid deprotonation to form the nucleophilic alkoxide, strong bases like sodium hydride (NaH) or potassium hydride (KH) are recommended. Weaker bases like potassium carbonate (K₂CO₃) can also be used, though they may require higher temperatures and longer reaction times.

Q3: What is the best solvent for this reaction?

A3: Polar aprotic solvents are ideal for Williamson ether synthesis as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide. Recommended solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A spot for the benzyl halide (starting material) should diminish over time, while a new spot for the 3-(benzyloxy)propanenitrile product appears. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q5: What are the expected side reactions, and how can they be minimized?

A5: The primary side reaction is the E2 elimination of the benzyl halide to form styrene, particularly at elevated temperatures. To minimize this, maintain a moderate reaction temperature. Another potential side product is dibenzyl ether, which can be avoided by ensuring strictly anhydrous conditions.

Q6: What is a typical workup and purification procedure for 3-(benzyloxy)propanenitrile?

A6: After the reaction is complete, the mixture is typically cooled, quenched with water, and extracted with an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel or by vacuum distillation.

Optimization of Reaction Conditions

The following table summarizes the impact of various reaction parameters on the synthesis of 3-(benzyloxy)propanenitrile. This information can be used to optimize the reaction for higher yield and purity.

Parameter Options Effect on Reaction Recommendation for Optimization
Base NaH, KH, K₂CO₃, Cs₂CO₃Stronger bases (NaH, KH) lead to faster and more complete alkoxide formation. Weaker bases (K₂CO₃) are safer to handle but may require higher temperatures.Start with NaH for high reactivity. If side reactions are an issue, consider K₂CO₃.
Solvent DMF, DMSO, Acetonitrile, THFPolar aprotic solvents (DMF, DMSO) are generally superior as they enhance the nucleophilicity of the alkoxide.DMF is a common and effective choice. Ensure the solvent is anhydrous.
Temperature Room Temperature to 80 °CHigher temperatures increase the reaction rate but can also promote side reactions like elimination.Start at room temperature and gently heat to 50-60 °C if the reaction is slow.
Reactant Ratio Equimolar or slight excess of benzyl halideA slight excess of the benzyl halide can help drive the reaction to completion.Use a 1.05 to 1.1 molar equivalent of the benzyl halide.
Reaction Time 2 to 24 hoursDependent on temperature, base, and solvent.Monitor by TLC to determine the point of maximum product formation and minimal byproduct accumulation.

Experimental Protocol: Williamson Ether Synthesis of 3-(Benzyloxy)propanenitrile

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-hydroxypropanenitrile (hydracrylonitrile)

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-hydroxypropanenitrile (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare anhydrous reagents and solvents start->reagents setup Set up reaction under inert atmosphere reagents->setup deprotonation Deprotonation of 3-hydroxypropanenitrile with NaH in DMF setup->deprotonation addition Addition of benzyl bromide deprotonation->addition stirring Stir at room temperature and monitor by TLC addition->stirring quench Quench reaction with aq. NaHCO₃ stirring->quench extraction Extract with ethyl acetate quench->extraction wash Wash with water and brine extraction->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify end Obtain pure 3-(benzyloxy)propanenitrile purify->end

Caption: Experimental workflow for the synthesis of 3-(benzyloxy)propanenitrile.

troubleshooting_guide issue Low or No Product Yield? cause1 Incomplete Deprotonation issue->cause1 Check base strength cause2 Poor Reagent Quality issue->cause2 Verify reagent purity cause3 Low Reaction Temperature issue->cause3 Check reaction conditions solution1 Use stronger base (e.g., NaH) cause1->solution1 solution2 Use pure, anhydrous reagents cause2->solution2 solution3 Increase reaction temperature cause3->solution3

Caption: Troubleshooting logic for low product yield in the synthesis.

Technical Support Center: Propanenitrile, 3-(phenylmethoxy)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propanenitrile, 3-(phenylmethoxy)-. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for Propanenitrile, 3-(phenylmethoxy)-?

A1: Propanenitrile, 3-(phenylmethoxy)- can degrade through two main pathways based on its functional groups: the nitrile and the benzyl ether.

  • Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions. This reaction typically proceeds in two stages: first to a primary amide intermediate, which can then be further hydrolyzed to a carboxylic acid or its corresponding salt.[1][2] Vigorous conditions, such as prolonged heating with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH), will generally drive the reaction to the carboxylic acid product.[3]

  • Cleavage of the Benzyl Ether: The phenylmethoxy (benzyl ether) group is susceptible to cleavage under various conditions. Common methods for cleaving benzyl ethers include catalytic hydrogenation, treatment with strong acids, or oxidation.[4]

Q2: My experiment requires the nitrile group to remain intact while another functional group (e.g., an ester) is manipulated. How can I avoid unwanted nitrile hydrolysis?

A2: Achieving chemoselectivity requires careful control of reaction conditions. To preserve the nitrile group, it is advisable to use milder reaction conditions. For instance, when hydrolyzing an ester, standard saponification conditions (e.g., NaOH or KOH in aqueous alcohol) at lower temperatures can often leave the nitrile group unaffected.[3] It is crucial to monitor the reaction closely to prevent nitrile hydrolysis, which can be promoted by higher temperatures and water concentrations.[3]

Q3: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction is sluggish or incomplete. What can I do?

A3: The hydrolysis of nitriles can sometimes be slow.[5] To drive the reaction to completion, consider the following:

  • Increase Temperature: Heating the reaction mixture under reflux is a standard procedure for nitrile hydrolysis.[1]

  • Use Stronger Acid/Base: Employing more concentrated acids or bases can accelerate the reaction rate.

  • Increase Reaction Time: Prolonged reaction times may be necessary for complete conversion.

  • Monitor Progress: Use analytical techniques like TLC, HPLC, or GC-MS to monitor the disappearance of the starting material and the formation of the product.

Q4: Is it possible to stop the hydrolysis at the amide intermediate stage?

A4: Isolating the amide intermediate can be challenging because the conditions required for the initial hydrolysis of the nitrile often lead to the subsequent hydrolysis of the amide.[5][6] However, it is sometimes possible to achieve this by using milder basic conditions and carefully monitoring the reaction to stop it before significant amide hydrolysis occurs.[3] Another approach involves using hydrogen peroxide in a basic solution, which can favor the formation of the amide.[3]

Q5: What are the general stability concerns for a molecule like Propanenitrile, 3-(phenylmethoxy)- during drug development?

A5: For drug development, understanding the chemical stability of a compound is crucial as instability can lead to loss of potency, formation of toxic degradation products, and challenges in formulation.[7][8] Key concerns for this molecule would be its susceptibility to hydrolysis over a range of pH values and its potential for oxidative degradation, particularly at the benzylic position.[4][8] Forced degradation studies are recommended to identify potential degradants and develop stability-indicating analytical methods.[9][10]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low yield of desired carboxylic acid from nitrile hydrolysis. Incomplete reaction.Increase reaction temperature, use a more concentrated acid or base, and/or extend the reaction time. Monitor the reaction by TLC or HPLC.[1][6]
Side reactions due to harsh conditions.If the starting material is sensitive to strong acids or bases, consider enzymatic hydrolysis which proceeds under milder conditions.[11]
Formation of multiple unexpected byproducts. Decomposition of the starting material or product under the reaction conditions.Re-evaluate the stability of the molecule under the chosen conditions. Consider using milder reagents or protecting sensitive functional groups.
The presence of reactive impurities in the starting material.Purify the starting material before use.
Difficulty in purifying the product. The product may be co-eluting with starting material or byproducts.Optimize the chromatographic separation method (e.g., change the mobile phase, stationary phase, or use a different chromatographic technique).
The product is unstable on the purification media (e.g., silica gel).Consider alternative purification methods such as recrystallization or preparative HPLC with a suitable stationary phase.
Inconsistent results between batches. Variability in starting material quality.Ensure consistent quality of starting materials through proper characterization.
Poor control over reaction parameters.Carefully control reaction parameters such as temperature, reaction time, and reagent stoichiometry.

Decomposition Pathways and Logic Diagrams

The primary decomposition pathways for Propanenitrile, 3-(phenylmethoxy)- involve the hydrolysis of the nitrile group and the cleavage of the benzyl ether linkage.

Decomposition_Pathways Propanenitrile, 3-(phenylmethoxy)- Propanenitrile, 3-(phenylmethoxy)- Amide Intermediate Amide Intermediate Propanenitrile, 3-(phenylmethoxy)-->Amide Intermediate Acid/Base Hydrolysis (mild) 3-Hydroxypropanenitrile 3-Hydroxypropanenitrile Propanenitrile, 3-(phenylmethoxy)-->3-Hydroxypropanenitrile Hydrogenolysis (H₂, Pd/C) Benzyl Alcohol Benzyl Alcohol Propanenitrile, 3-(phenylmethoxy)-->Benzyl Alcohol Acid Cleavage (HBr) Benzoic Acid Benzoic Acid Propanenitrile, 3-(phenylmethoxy)-->Benzoic Acid Oxidative Cleavage Carboxylic Acid Carboxylic Acid Amide Intermediate->Carboxylic Acid Acid/Base Hydrolysis (strong) Toluene Toluene 3-Hydroxypropanenitrile->Toluene

Caption: Plausible decomposition pathways of Propanenitrile, 3-(phenylmethoxy)-.

Quantitative Data Summary

The following table summarizes illustrative conditions for forced degradation studies, which are essential for assessing the stability of pharmaceutical compounds.[9][12] The extent of degradation is typically targeted to be in the range of 5-20%.[13]

Stress Condition Reagent/Condition Typical Temperature Typical Duration Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°C2 - 24 hours3-(Phenylmethoxy)propanoic acid, Benzyl alcohol
Base Hydrolysis 0.1 M - 1 M NaOH60°C - 80°C2 - 24 hoursSodium 3-(phenylmethoxy)propanoate, Benzyl alcohol
Oxidative 3-30% H₂O₂Room Temperature - 60°C2 - 24 hoursBenzoic acid, other oxidized species
Thermal Dry Heat80°C - 120°C1 - 7 daysProducts of thermal decomposition
Photolytic UV/Vis light exposure (ICH Q1B)AmbientAs per guidelinesProducts of photo-cleavage and photo-oxidation

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Propanenitrile, 3-(phenylmethoxy)-

Objective: To hydrolyze Propanenitrile, 3-(phenylmethoxy)- to 3-(phenylmethoxy)propanoic acid.

Materials:

  • Propanenitrile, 3-(phenylmethoxy)-

  • 5 M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Place Propanenitrile, 3-(phenylmethoxy)- (1 equivalent) in a round-bottom flask.

  • Add an excess of 5 M HCl.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by chromatography or recrystallization as needed.

Protocol 2: Forced Degradation Study Workflow

Objective: To assess the stability of Propanenitrile, 3-(phenylmethoxy)- under various stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare stock solution of Propanenitrile, 3-(phenylmethoxy)- in a suitable solvent Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prepare_Stock->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prepare_Stock->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Prepare_Stock->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Prepare_Stock->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Prepare_Stock->Photolytic Sampling Sample at various time points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Analysis Analyze by stability-indicating HPLC-UV/MS Sampling->Analysis Characterization Characterize degradation products (MS, NMR) Analysis->Characterization

Caption: A typical workflow for conducting forced degradation studies.

References

Technical Support Center: Troubleshooting Low Conversion in 3-(benzyloxy)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(benzyloxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring high conversion and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 3-(benzyloxy)propanenitrile from benzyl alcohol and acrylonitrile?

The synthesis of 3-(benzyloxy)propanenitrile from benzyl alcohol and acrylonitrile is a base-catalyzed Michael addition, also known as cyanoethylation. In this reaction, the benzyl alcohol is deprotonated by a base to form a benzyl alkoxide, which then acts as a nucleophile and attacks the β-carbon of the electron-deficient acrylonitrile.

Q2: What are the common causes of low conversion in this reaction?

Low conversion can stem from several factors:

  • Ineffective Base: The chosen base may not be strong enough to deprotonate benzyl alcohol efficiently.

  • Catalyst Inactivity: If a heterogeneous catalyst is used, it may be poisoned or have low activity.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to side reactions at higher temperatures.

  • Presence of Water: Moisture can consume the base and hinder the reaction.

  • Acrylonitrile Polymerization: Acrylonitrile can polymerize under basic conditions, reducing its availability for the desired reaction.

  • Poor Mixing: In heterogeneous reactions, inefficient mixing can limit the interaction between reactants and the catalyst.

Q3: What are the potential side products in the synthesis of 3-(benzyloxy)propanenitrile?

Potential side products include:

  • Polyacrylonitrile: A polymeric substance formed from the self-polymerization of acrylonitrile.

  • Dibenzyl ether: Formed if benzyl alcohol self-condenses or reacts with a benzyl halide impurity.

  • Cyanoethylated water: If water is present, it can react with acrylonitrile to form 2-cyanoethanol.

  • Products of benzyl alcohol oxidation: If air is not excluded, benzyl alcohol can oxidize to benzaldehyde or benzoic acid.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of 3-(benzyloxy)propanenitrile.

Problem 1: Low or No Conversion of Starting Materials
Possible Cause Suggested Solution
Weak Base Use a stronger base to ensure efficient deprotonation of benzyl alcohol. Common bases for this reaction include sodium hydroxide, potassium hydroxide, or potassium carbonate. For a stronger, non-nucleophilic base, consider sodium hydride.
Insufficient Catalyst Loading If using a catalyst (e.g., a phase-transfer catalyst or a solid base), ensure the loading is adequate. Typically, 1-5 mol% of a phase-transfer catalyst is a good starting point. For solid bases, ensure a sufficient excess is used.
Low Reaction Temperature Gradually increase the reaction temperature. A typical range for this reaction is 40-70°C. Monitor the reaction progress by TLC or GC to find the optimal temperature that promotes the desired reaction without significant side product formation.
Presence of Moisture Ensure all glassware is oven-dried and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Problem 2: Formation of a White Precipitate (Polymerization)
Possible Cause Suggested Solution
Excessive Base Concentration High concentrations of a strong base can initiate the anionic polymerization of acrylonitrile. Use the minimum effective amount of base.
High Reaction Temperature Elevated temperatures can accelerate the polymerization of acrylonitrile. Maintain the reaction temperature at the lowest effective level.
Presence of Radical Initiators Light or impurities can initiate radical polymerization. Protect the reaction from light and use purified reagents. Adding a radical inhibitor like hydroquinone (in small amounts) can be considered, but it may affect the desired reaction.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Emulsion during Workup The presence of base and polymeric material can lead to the formation of stable emulsions during aqueous workup. To break the emulsion, add a saturated brine solution.
Co-elution with Byproducts Side products with similar polarity to 3-(benzyloxy)propanenitrile can make purification by column chromatography challenging. Optimize the solvent system for chromatography by testing different solvent polarities. A gradient elution may be necessary.
Thermal Decomposition during Distillation 3-(benzyloxy)propanenitrile has a relatively high boiling point (297.7°C at 760 mmHg). Distillation at atmospheric pressure can lead to decomposition. Purify the product by vacuum distillation to lower the boiling point.

Data Presentation

While specific comparative data for the synthesis of 3-(benzyloxy)propanenitrile is not widely available in the literature, a yield of approximately 97% has been reported for the reaction of benzyl alcohol with acrylonitrile under optimized conditions. The following table illustrates hypothetical data to guide optimization efforts.

Table 1: Hypothetical Yields of 3-(benzyloxy)propanenitrile under Various Reaction Conditions

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1NaOH (10 mol%)Toluene50685
2K₂CO₃ (1.5 eq)Acetonitrile60878
3NaH (1.1 eq)THF251292
4Triton B (40% in MeOH, 5 mol%)Benzyl Alcohol (neat)40495
5NaOH (10 mol%) + TBAB (5 mol%)Toluene/Water (1:1)50490

TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Experimental Protocols

Protocol 1: Base-Catalyzed Cyanoethylation of Benzyl Alcohol

This protocol describes a general procedure for the synthesis of 3-(benzyloxy)propanenitrile.

Materials:

  • Benzyl alcohol

  • Acrylonitrile

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate, or Triton B)

  • Anhydrous solvent (e.g., Toluene, THF, or Acetonitrile)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • To a stirred solution of benzyl alcohol in an anhydrous solvent in a round-bottom flask under an inert atmosphere, add the base.

  • Heat the mixture to the desired temperature (e.g., 40-60°C).

  • Slowly add acrylonitrile dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzyl_alcohol Benzyl Alcohol alkoxide Benzyl Alkoxide Anion benzyl_alcohol->alkoxide Deprotonation acrylonitrile Acrylonitrile product 3-(Benzyloxy)propanenitrile acrylonitrile->product side_product Side Products (e.g., Polymer) acrylonitrile->side_product Polymerization base Base base->alkoxide base->side_product alkoxide->product Michael Addition

Caption: Reaction pathway for the synthesis of 3-(benzyloxy)propanenitrile.

troubleshooting_workflow start Low Conversion Observed check_base Is the base strong enough? start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes increase_base Use a stronger base or increase loading check_base->increase_base No check_moisture Is the reaction anhydrous? check_temp->check_moisture Yes optimize_temp Adjust temperature (e.g., 40-70°C) check_temp->optimize_temp No check_polymer Is polymerization occurring? check_moisture->check_polymer Yes dry_reagents Use anhydrous reagents and inert atmosphere check_moisture->dry_reagents No inhibit_polymer Lower temperature, use less base, add inhibitor check_polymer->inhibit_polymer Yes success High Conversion Achieved check_polymer->success No increase_base->check_temp optimize_temp->check_moisture dry_reagents->check_polymer inhibit_polymer->success

Removal of unreacted starting materials from Propanenitrile, 3-(phenylmethoxy)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(benzyloxy)propanenitrile. The focus is on the removal of common unreacted starting materials from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in Propanenitrile, 3-(phenylmethoxy)-?

A1: The most common unreacted starting materials depend on the synthetic route used. Two prevalent methods for synthesizing Propanenitrile, 3-(phenylmethoxy)- are the Williamson ether synthesis and the Michael addition.

  • Williamson Ether Synthesis: Likely unreacted starting materials include benzyl alcohol, benzyl chloride (or bromide), and 3-hydroxypropanenitrile (hydracrylonitrile).

  • Michael Addition: Common unreacted starting materials are benzyl alcohol and acrylonitrile.

Q2: My NMR spectrum shows the presence of excess benzyl alcohol. How can I remove it?

A2: Benzyl alcohol can typically be removed by washing the crude product with an aqueous basic solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution. This deprotonates the hydroxyl group of the alcohol, forming the more water-soluble benzoxide salt, which is then extracted into the aqueous phase. Subsequent aqueous washes will further remove any residual salt.

Q3: I suspect unreacted acrylonitrile is contaminating my product after a Michael addition. What is the best way to remove it?

A3: Acrylonitrile is volatile (boiling point: 77 °C) and can often be removed by evaporation under reduced pressure (rotoevaporation). For trace amounts, a gentle stream of nitrogen or argon can be bubbled through the product (with caution, in a well-ventilated fume hood). If significant amounts remain, purification by fractional distillation or column chromatography is recommended.

Q4: How can I remove unreacted 3-hydroxypropanenitrile from my product?

A4: 3-Hydroxypropanenitrile is a polar compound and can be removed by washing the crude product with water or brine. Its high water solubility will cause it to partition into the aqueous layer.

Q5: What purification technique is most effective for achieving high purity Propanenitrile, 3-(phenylmethoxy)-?

A5: For achieving high purity, fractional distillation under reduced pressure is often the most effective method, especially for larger scale purifications. For smaller scales or for removing non-volatile impurities, column chromatography on silica gel is a highly effective technique.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Propanenitrile, 3-(phenylmethoxy)-.

Issue Potential Cause Recommended Solution
Product is an inseparable emulsion after aqueous workup. The presence of both polar and non-polar impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective.
Low yield after purification by column chromatography. The product may be co-eluting with a non-polar impurity, or it may be retained on the column if a too-polar solvent system is not used.Optimize the eluent system using thin-layer chromatography (TLC) prior to running the column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.
Product darkens or decomposes upon heating during distillation. The presence of residual acid or base from the reaction or workup, or thermal instability at atmospheric pressure.Neutralize the crude product by washing with a dilute solution of sodium bicarbonate (if acidic) or dilute HCl (if basic) followed by a water wash. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.
Presence of a sharp peak around 2250 cm⁻¹ in the IR spectrum, but it's not the desired nitrile. This could indicate the presence of unreacted acrylonitrile.Refer to Q3 in the FAQ section for removal methods.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of Propanenitrile, 3-(phenylmethoxy)- using silica gel column chromatography.

Materials:

  • Crude Propanenitrile, 3-(phenylmethoxy)-

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The polarity of the eluent can be gradually increased (e.g., to 90:10, 85:15) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified Propanenitrile, 3-(phenylmethoxy)-.

Visualizations

Troubleshooting_Workflow start Crude Propanenitrile, 3-(phenylmethoxy)- check_impurities Identify Impurities (e.g., NMR, GC-MS) start->check_impurities is_volatile Are impurities volatile? (e.g., Acrylonitrile) check_impurities->is_volatile rotoevap Rotary Evaporation is_volatile->rotoevap Yes is_acidic_basic Are impurities acidic/basic? (e.g., Benzyl Alcohol) is_volatile->is_acidic_basic No final_purification Further Purification Needed? rotoevap->final_purification aqueous_workup Aqueous Wash (e.g., NaHCO3 wash) is_acidic_basic->aqueous_workup Yes is_polar Are impurities polar? (e.g., 3-Hydroxypropanenitrile) is_acidic_basic->is_polar No aqueous_workup->final_purification water_wash Water/Brine Wash is_polar->water_wash Yes is_polar->final_purification No water_wash->final_purification column_chrom Column Chromatography final_purification->column_chrom Yes, small scale distillation Fractional Distillation final_purification->distillation Yes, large scale pure_product Pure Product final_purification->pure_product No column_chrom->pure_product distillation->pure_product

Caption: Troubleshooting workflow for the purification of Propanenitrile, 3-(phenylmethoxy)-.

Stability issues of 3-(phenylmethoxy)propanenitrile during aqueous workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(phenylmethoxy)propanenitrile during aqueous workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is 3-(phenylmethoxy)propanenitrile and what are its common uses?

3-(phenylmethoxy)propanenitrile, also known as 3-(benzyloxy)propanenitrile, is a chemical compound with the molecular formula C₁₀H₁₁NO.[1] It contains a nitrile group and a benzyl ether. It is often used in organic synthesis as an intermediate in the preparation of pharmaceuticals and other complex molecules.[1] The benzyl ether group can serve as a protecting group for the alcohol functionality.[2][3][4]

Q2: What are the main stability concerns for 3-(phenylmethoxy)propanenitrile during aqueous workup?

The primary stability concerns for 3-(phenylmethoxy)propanenitrile during aqueous workup are the potential for hydrolysis of the nitrile group and the cleavage of the benzyl ether.[5][6][7] The stability is highly dependent on the pH and temperature of the workup conditions.

Q3: Under what conditions is the nitrile group susceptible to hydrolysis?

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under both acidic and basic aqueous conditions.[6][7][8][9] Harsher conditions, such as high temperatures and strong acids or bases, favor the formation of the carboxylic acid.[6] Milder basic conditions may yield the corresponding amide.[6]

Q4: Under what conditions is the benzyl ether bond likely to cleave?

Benzyl ethers are generally stable to a wide range of reagents.[2][10] However, they can be cleaved under strong acidic conditions.[5] While many deprotection methods exist, such as catalytic hydrogenolysis or the use of specific Lewis acids, these conditions are not typically present in a standard aqueous workup.[11][12][13][14]

Troubleshooting Guide

Issue 1: Loss of product or formation of an acidic impurity after acidic aqueous workup.

Possible Cause: This issue may arise from either the hydrolysis of the nitrile group to 3-(phenylmethoxy)propanoic acid or the cleavage of the benzyl ether to form 3-hydroxypropanenitrile and toluene, followed by potential nitrile hydrolysis.[5][15] Strong acidic conditions can promote both of these degradation pathways.

Suggested Actions:

  • Moderate pH: Avoid using strong acids for the workup. If acidification is necessary, use a milder acid like citric acid or a saturated solution of ammonium chloride.

  • Control Temperature: Perform the aqueous workup at a low temperature (0-5 °C) to minimize the rate of hydrolysis and ether cleavage.

  • Minimize Contact Time: Reduce the exposure time of the compound to the acidic aqueous phase.

Issue 2: Formation of a new, more polar, non-acidic impurity after basic aqueous workup.

Possible Cause: This is likely due to the hydrolysis of the nitrile group to the corresponding amide, 3-(phenylmethoxy)propanamide, under basic conditions.[6]

Suggested Actions:

  • Use a Weaker Base: If possible, use a milder base for the workup, such as a saturated solution of sodium bicarbonate, instead of stronger bases like sodium hydroxide.

  • Temperature Control: Keep the workup temperature low to reduce the rate of hydrolysis.

  • pH Monitoring: Carefully control the pH to avoid excessively basic conditions.

Data Summary

The stability of the key functional groups in 3-(phenylmethoxy)propanenitrile under various aqueous workup conditions is summarized below.

Functional GroupConditionStabilityPotential Degradation Product(s)
Nitrile Mildly Acidic (e.g., sat. NH₄Cl)Generally StableMinimal hydrolysis
Strongly Acidic (e.g., conc. HCl)Unstable 3-(phenylmethoxy)propanoic acid
Mildly Basic (e.g., sat. NaHCO₃)Moderately Stable3-(phenylmethoxy)propanamide
Strongly Basic (e.g., 1M NaOH)Unstable 3-(phenylmethoxy)propanoic acid (as salt)
Benzyl Ether Mildly Acidic (e.g., sat. NH₄Cl)Stable None
Strongly Acidic (e.g., conc. HCl)Potentially Unstable3-hydroxypropanenitrile, Toluene
Basic (Mild or Strong)Stable None

Experimental Protocols

Recommended General Aqueous Workup Protocol to Minimize Degradation:

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add a pre-chilled, mild quenching agent (e.g., saturated aqueous ammonium chloride for acidic conditions or saturated aqueous sodium bicarbonate for basic conditions).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with pre-chilled saturated aqueous sodium bicarbonate (if the reaction was acidic) or brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure at a low temperature.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of 3-(phenylmethoxy)propanenitrile during acidic and basic aqueous workups.

G A 3-(phenylmethoxy)propanenitrile B 3-(phenylmethoxy)propanoic acid A->B Strong Acid / Heat C 3-(phenylmethoxy)propanamide A->C Mild Base D 3-hydroxypropanenitrile + Toluene A->D Strong Acid C->B Strong Base / Heat

Caption: Potential degradation pathways of 3-(phenylmethoxy)propanenitrile.

References

Technical Support Center: Preparation of Propanenitrile, 3-(phenylmethoxy)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on alternative catalysts for the preparation of Propanenitrile, 3-(phenylmethoxy)-. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

I. Troubleshooting Guides & FAQs

This section is designed to help you troubleshoot common problems you might encounter when using alternative catalytic methods for the synthesis of Propanenitrile, 3-(phenylmethoxy)-.

A. Copper-Catalyzed C-H Cyanation

This method involves the direct conversion of a C(sp³)–H bond at the benzylic position to a C-CN bond.

FAQs

  • Q1: What is the primary advantage of using a copper-catalyzed C-H cyanation for this synthesis?

    • A1: This method offers a more direct and atom-economical approach by functionalizing an existing C-H bond, avoiding the need for pre-functionalized starting materials like halides or alcohols.

  • Q2: What are the typical copper catalysts and cyanide sources used in this reaction?

    • A2: Common catalysts include copper(I) or copper(II) salts in combination with a chiral ligand (e.g., BOX ligands) for enantioselective synthesis. Cyanide sources can range from TMSCN (trimethylsilyl cyanide) to NaCN or KCN.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Poor quality of reagents or solvent. 3. Reaction not proceeding to completion. 4. Presence of oxygen.1. Use a freshly opened or properly stored copper catalyst. 2. Ensure all reagents and solvents are anhydrous and of high purity. 3. Monitor the reaction by TLC or GC/MS and consider extending the reaction time. 4. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon), as oxygen can trap the radical intermediate.[1]
Formation of side products (e.g., oxidation products) 1. Presence of air/oxygen in the reaction. 2. Substrate degradation.1. Ensure the reaction is performed under strictly anaerobic conditions.[1] 2. Lower the reaction temperature and monitor for substrate stability.
Low enantioselectivity (for asymmetric reactions) 1. Racemization of the product. 2. Inappropriate ligand or catalyst loading.1. Consider a lower reaction temperature. 2. Screen different chiral ligands and optimize the catalyst-to-ligand ratio.
B. Acid-Catalyzed Dehydroxylative Cyanation

This approach involves the conversion of the corresponding alcohol, 3-(phenylmethoxy)propan-1-ol, to the nitrile.

FAQs

  • Q1: Which acids are typically used for this dehydroxylative cyanation?

    • A1: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂) or Indium(III) bromide (InBr₃) can be effective.[2][3]

  • Q2: What is a common side reaction in this method?

    • A2: A significant side reaction can be the formation of an ether due to the reaction of the carbocation intermediate with the starting alcohol or solvent.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired nitrile 1. Incomplete reaction. 2. Formation of a stable carbocation that does not react with the cyanide source. 3. Hydrolysis of the cyanide source.1. Increase the reaction time or temperature. 2. Use a stronger Lewis or Brønsted acid. 3. Ensure anhydrous conditions.
Significant formation of ether byproduct The carbocation intermediate is trapped by the alcohol starting material or solvent.1. Use a non-nucleophilic solvent. 2. Add the alcohol slowly to the reaction mixture containing the acid and cyanide source. 3. Use a more reactive cyanide source or increase its concentration.
Substrate decomposition The reaction conditions are too harsh.1. Use a milder acid catalyst. 2. Lower the reaction temperature.
C. Biocatalytic Cyanation via Aldoxime Dehydratase

This green chemistry approach utilizes an enzyme, aldoxime dehydratase, to convert an aldoxime precursor to the nitrile.[4] The precursor, 3-(phenylmethoxy)propanal oxime, can be synthesized from the corresponding aldehyde.

FAQs

  • Q1: What are the main advantages of using an enzymatic method?

    • A1: This method is environmentally friendly as it operates under mild conditions (room temperature, aqueous media), is highly selective, and avoids the use of toxic reagents.[4][5]

  • Q2: How is the aldoxime precursor prepared?

    • A2: The aldoxime is typically prepared by the condensation of the corresponding aldehyde, 3-(phenylmethoxy)propanal, with hydroxylamine.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity 1. Enzyme denaturation (incorrect pH or temperature). 2. Presence of inhibitors. 3. Deactivation by residual hydroxylamine from the aldoxime synthesis.1. Ensure the reaction is performed at the optimal pH and temperature for the specific aldoxime dehydratase. 2. Purify the aldoxime substrate to remove any potential inhibitors. 3. Ensure complete removal of hydroxylamine from the aldoxime precursor before adding the enzyme.[6]
Low conversion of the aldoxime 1. Insufficient enzyme concentration. 2. Poor substrate solubility in the aqueous medium. 3. Reaction has not reached equilibrium.1. Increase the enzyme loading. 2. Use a co-solvent (e.g., DMSO, methanol) to improve substrate solubility, ensuring it does not inactivate the enzyme. 3. Extend the reaction time.
Difficulty in product isolation The product is dissolved in the aqueous reaction medium.1. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). 2. Consider using a whole-cell biocatalyst which can be easily filtered off.

II. Quantitative Data Summary

The following tables provide a comparative overview of the alternative catalytic methods. The data is generalized from similar reactions reported in the literature and should be used as a starting point for optimization.

Table 1: Comparison of Catalytic Methods for Nitrile Synthesis

Parameter Copper-Catalyzed C-H Cyanation Acid-Catalyzed Dehydroxylative Cyanation Biocatalytic Cyanation (Aldoxime Dehydratase)
Starting Material 3-(Phenylmethoxy)propane3-(Phenylmethoxy)propan-1-ol3-(Phenylmethoxy)propanal oxime
Typical Catalyst Cu(I)/Cu(II) salt with ligandBrønsted or Lewis Acid (e.g., p-TsOH, InBr₃)[7]Aldoxime Dehydratase (Oxd)[4]
Reaction Temperature Room Temperature to elevatedRoom Temperature to elevatedTypically 25-40 °C[6]
Reaction Time 12-48 hours1-24 hours4-24 hours
Typical Yields 60-95%70-98%[3]80-99%
Key Advantage Direct C-H functionalizationUses readily available alcoholEnvironmentally friendly, high selectivity[5]
Key Disadvantage Requires inert atmospherePotential for side reactions (ether formation)[3]Requires synthesis of aldoxime precursor

III. Experimental Protocols

The following are representative experimental protocols adapted for the synthesis of Propanenitrile, 3-(phenylmethoxy)-. Note: These are general procedures and may require optimization.

Protocol 1: Copper-Catalyzed C-H Cyanation (Adapted from literature)
  • To an oven-dried Schlenk tube, add Cu(I) catalyst (e.g., CuCN, 5 mol%), a chiral bisoxazoline (BOX) ligand (6 mol%), and the substrate 1-(benzyloxy)-2-methoxyethane (1.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous solvent (e.g., chlorobenzene, 2.0 mL) and the cyanide source (e.g., TMSCN, 1.5 mmol).

  • Add a radical initiator (e.g., N-fluorobenzenesulfonimide, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Dehydroxylative Cyanation (Adapted from literature)
  • To a round-bottom flask, add 3-(phenylmethoxy)propan-1-ol (1.0 mmol) and an anhydrous solvent (e.g., dichloromethane, 5 mL).

  • Add the cyanide source (e.g., TMSCN, 2.0 mmol).

  • Cool the mixture to 0 °C and add the acid catalyst (e.g., InBr₃, 10 mol%) portion-wise.[7]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Biocatalytic Cyanation (Two-step, adapted from literature)

Step 1: Synthesis of 3-(phenylmethoxy)propanal oxime

  • Dissolve 3-(phenylmethoxy)propanal (1.0 mmol) in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 mmol) and a base (e.g., sodium acetate, 1.5 mmol).

  • Stir the mixture at room temperature for 2-4 hours until the aldehyde is consumed (monitored by TLC).

  • Extract the aldoxime with an organic solvent and purify to remove residual hydroxylamine.

Step 2: Enzymatic Dehydration

  • In a flask, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add the purified 3-(phenylmethoxy)propanal oxime (1.0 mmol). A co-solvent may be needed for solubility.

  • Add the aldoxime dehydratase (as a purified enzyme or whole-cell catalyst).

  • Stir the mixture at 30 °C for 12-24 hours.

  • Monitor the reaction progress by HPLC or GC/MS.

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, evaporate the solvent, and purify the product if necessary.

IV. Signaling Pathways and Experimental Workflows

Diagram 1: Copper-Catalyzed Radical Relay Cyanation

Copper_Catalyzed_Radical_Relay_Cyanation Substrate R-H (3-(Phenylmethoxy)propane) R_radical R• (Benzylic Radical) Substrate->R_radical H-atom abstraction Radical_Initiator Radical Initiator (e.g., NFSI) Cu_I LCu(I) Initiator_Radical Initiator• Radical_Initiator->Initiator_Radical Activation Cu_II_CN LCu(II)-CN Cu_I->Cu_II_CN + CN⁻ Cu_III_complex [L*Cu(III)(R)(CN)] Cu_II_CN->Cu_III_complex Product R-CN (Product) R_radical->Cu_III_complex Cu_III_complex->Cu_I Cu_III_complex->Product Reductive Elimination

Caption: Proposed mechanism for copper-catalyzed C-H cyanation via a radical relay pathway.[1][8][9]

Diagram 2: Acid-Catalyzed Dehydroxylative Cyanation Workflow

Acid_Catalyzed_Cyanation_Workflow Start Start: 3-(Phenylmethoxy)propan-1-ol Step1 Add Anhydrous Solvent and TMSCN Start->Step1 Step2 Cool to 0 °C and add Acid Catalyst Step1->Step2 Step3 Reaction at RT (Monitor by TLC) Step2->Step3 Step4 Quench with aq. NaHCO₃ Step3->Step4 Step5 Workup: Extraction & Drying Step4->Step5 Step6 Purification: Column Chromatography Step5->Step6 End Product: Propanenitrile, 3-(phenylmethoxy)- Step6->End

Caption: Experimental workflow for the acid-catalyzed synthesis of the target nitrile.

Diagram 3: Biocatalytic Synthesis Logical Relationship

Biocatalytic_Synthesis_Relationship Aldehyde 3-(Phenylmethoxy)propanal Aldoxime 3-(Phenylmethoxy)propanal oxime (Substrate) Aldehyde->Aldoxime Condensation Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Aldoxime Product Propanenitrile, 3-(phenylmethoxy)- Aldoxime->Product Dehydration Water H₂O Aldoxime->Water - H₂O Enzyme Aldoxime Dehydratase (Biocatalyst) Enzyme->Product

Caption: Logical relationship of components in the biocatalytic synthesis route.

References

Technical Support Center: Recrystallization of 3-(benzyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-(benzyloxy)propanenitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before performing a recrystallization of 3-(benzyloxy)propanenitrile?

A1: The critical first step is to select a suitable solvent. The ideal solvent will dissolve 3-(benzyloxy)propanenitrile poorly at room temperature but will fully dissolve it at an elevated temperature. A systematic solvent screening is highly recommended to identify the optimal solvent or solvent mixture.

Q2: My 3-(benzyloxy)propanenitrile is not dissolving in the hot solvent. What should I do?

A2: There are a few possibilities. You may not have added enough solvent, or the solvent you have chosen is a poor solvent for the compound even at high temperatures. Incrementally add small volumes of the hot solvent until the solid dissolves. If a significant amount of solvent has been added and the solid remains, you may need to select a different, more suitable solvent.

Q3: Crystals are not forming as the solution cools. What is the issue?

A3: This is a common issue that can arise from several factors. You may have used too much solvent, the cooling process might be too rapid, or the solution may be supersaturated. Refer to the troubleshooting guide below for a systematic approach to induce crystallization.

Q4: The recrystallized product appears oily or forms a precipitate instead of crystals. How can I fix this?

A4: "Oiling out" or precipitation can occur if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent. Slow, controlled cooling is crucial. If an oil forms, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Using a solvent mixture can also sometimes mitigate this issue.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of 3-(benzyloxy)propanenitrile.

Problem Possible Cause(s) Solution(s)
No crystal formation upon cooling 1. Too much solvent was used. 2. The solution is supersaturated. 3. Cooling is too rapid.1. Boil off some of the solvent to increase the concentration of the solute. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure 3-(benzyloxy)propanenitrile. 3. Allow the solution to cool to room temperature slowly, then place it in an ice bath.
"Oiling out" (formation of a liquid layer instead of crystals) 1. The melting point of the compound is lower than the solvent's boiling point. 2. The solution is highly supersaturated. 3. Impurities are present that lower the melting point.1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. Consider adding a small amount of a co-solvent in which the compound is less soluble. 2. Add a small amount of additional hot solvent to reduce the saturation and then cool slowly. 3. Consider a preliminary purification step if the material is very impure.
Low recovery of purified product 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration. 3. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the volume of solvent used. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals 1. The impurity co-crystallizes with the product. 2. The colored impurity is not removed by a single recrystallization.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. 2. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of 3-(benzyloxy)propanenitrile.

Materials:

  • Crude 3-(benzyloxy)propanenitrile

  • A selection of potential solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, water)

  • Test tubes

  • Heating block or water bath

  • Glass stirring rods

Methodology:

  • Place approximately 20-30 mg of crude 3-(benzyloxy)propanenitrile into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Stir the contents of each test tube with a clean glass rod and observe the solubility. Record your observations in a table similar to the one below.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath.

  • Observe the solubility at the elevated temperature. If the solid dissolves, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.

  • Observe and record whether well-formed crystals appear upon cooling.

  • The ideal solvent will show low solubility at room temperature and high solubility at an elevated temperature, and will yield good quality crystals upon cooling.

Solvent Screening Data Table
SolventSolubility at Room Temp. (Insoluble/Slightly Soluble/Soluble)Solubility at Elevated Temp. (Insoluble/Slightly Soluble/Soluble)Observations Upon Cooling (No Crystals/Precipitate/Oil/Crystals)
Isopropanol
Ethanol
Ethyl Acetate
Toluene
Heptane
Water
Other
Protocol 2: Recrystallization of 3-(benzyloxy)propanenitrile

Objective: To purify crude 3-(benzyloxy)propanenitrile using a selected solvent.

Materials:

  • Crude 3-(benzyloxy)propanenitrile

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Place the crude 3-(benzyloxy)propanenitrile in an Erlenmeyer flask.

  • Add a minimal amount of the selected recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, a condenser can be fitted to the flask.

  • Continue to add small portions of the hot solvent until the solid has just dissolved.

  • If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate. Pour the hot solution through the fluted filter paper to remove the insoluble impurities.

  • Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent contamination.

  • Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. Further drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Determine the melting point of the purified crystals and compare it to the crude material. A sharper and higher melting point range indicates successful purification.

Visual Workflow

The following diagram illustrates the troubleshooting workflow for common recrystallization issues.

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Well-formed Crystals observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Oiling Out / Precipitate observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem ts_no_crystals_1 Too much solvent? no_crystals->ts_no_crystals_1 ts_oiling_out_1 Cooling too fast? oiling_out->ts_oiling_out_1 ts_low_yield_1 Solubility in cold solvent? low_yield->ts_low_yield_1 ts_no_crystals_2 Supersaturated? ts_no_crystals_1->ts_no_crystals_2 No sol_boil_off Boil off excess solvent ts_no_crystals_1->sol_boil_off Yes ts_no_crystals_2->cool No, retry cooling sol_induce Induce crystallization (scratch/seed) ts_no_crystals_2->sol_induce Yes sol_cool_slowly Reheat and cool slowly ts_oiling_out_1->sol_cool_slowly Yes sol_optimize_solvent Re-evaluate solvent choice ts_oiling_out_1->sol_optimize_solvent No ts_low_yield_1->cool No, check procedure ts_low_yield_1->sol_optimize_solvent Yes sol_boil_off->cool sol_induce->cool sol_cool_slowly->cool sol_optimize_solvent->start

Recrystallization Troubleshooting Workflow

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 3-(phenylmethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for 3-(phenylmethoxy)propanenitrile. Tailored for researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral features against structurally similar alternatives, supported by established chemical shift principles and literature data.

Predicted 1H NMR Analysis of 3-(phenylmethoxy)propanenitrile

The structure of 3-(phenylmethoxy)propanenitrile contains four distinct proton environments, leading to a predictable yet informative 1H NMR spectrum. The electron-withdrawing effects of the nitrile (-CN) group and the ether oxygen, along with the influence of the aromatic ring, are key to interpreting the chemical shifts and splitting patterns.

Structure and Proton Assignments:

  • H-a (-CH2-CN): These protons are adjacent to the electron-withdrawing nitrile group.

  • H-b (-O-CH2-): These protons are adjacent to the ether oxygen and coupled to H-a.

  • H-c (Ph-CH2-O-): These benzylic protons are adjacent to both the aromatic ring and the ether oxygen.

  • H-d (Ph-): These are the aromatic protons of the phenyl group.

The predicted 1H NMR data is summarized in the table below.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-a ~2.7Triplet (t)2H~6-7Adjacent to the nitrile group, shifted downfield. Split by H-b (2 neighbors). Protons on carbons next to a nitrile typically absorb in the 2-3 ppm region[1].
H-b ~3.8Triplet (t)2H~6-7Adjacent to the highly electronegative ether oxygen, causing a significant downfield shift. Split by H-a (2 neighbors). Hydrogens on a carbon adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range[2][3].
H-c ~4.6Singlet (s)2HN/ABenzylic protons shifted significantly downfield by the adjacent ether oxygen. No adjacent non-equivalent protons, resulting in a singlet.
H-d ~7.3-7.4Multiplet (m)5HN/AProtons on the aromatic ring, appearing in the typical aromatic region (6.0-8.5 ppm)[4]. The various positions on the ring lead to a complex multiplet.

Comparison with Alternative Nitriles

To understand the spectral contributions of the phenylmethoxy group, it is useful to compare the predicted data for 3-(phenylmethoxy)propanenitrile with the experimental data for simpler, related structures: 3-phenylpropionitrile and propionitrile.

Compound Protons Chemical Shift (δ, ppm) Multiplicity
3-(phenylmethoxy)propanenitrile -CH2-CN~2.7 (Predicted)Triplet
-O-CH2-~3.8 (Predicted)Triplet
Ph-CH2-O-~4.6 (Predicted)Singlet
Aromatic~7.3-7.4 (Predicted)Multiplet
3-Phenylpropionitrile [5]-CH2-CN~2.6Triplet
Ph-CH2-~2.9Triplet
Aromatic~7.2-7.4Multiplet
Propionitrile [6]-CH3~1.3Triplet
-CH2-CN~2.3Quartet

Interpretation of Comparison:

  • Effect of Ether Oxygen: The replacement of a CH2 group in 3-phenylpropionitrile with an oxygen atom in 3-(phenylmethoxy)propanenitrile causes a dramatic downfield shift of the adjacent protons. The benzylic protons (H-c) shift from ~2.9 ppm to a predicted ~4.6 ppm, and the adjacent methylene protons in the chain (H-b) shift to a predicted ~3.8 ppm.

  • Effect of Phenyl Group: The phenyl group in 3-phenylpropionitrile shifts the adjacent methylene protons to ~2.9 ppm, compared to the methyl protons of propionitrile at ~1.3 ppm.

  • Nitrile Group Influence: The methylene group adjacent to the nitrile (-CH2-CN) shows a relatively consistent chemical shift across all three compounds, appearing in the 2.3-2.7 ppm range, demonstrating the consistent deshielding effect of the -CN group[1].

Experimental Protocol: 1H NMR Spectroscopy

The following is a standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like 3-(phenylmethoxy)propanenitrile.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical to avoid large interfering solvent peaks.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0.0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • The instrument is tuned and locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.

    • A standard pulse-acquire sequence is used. Typical acquisition parameters include:

      • Spectral Width: ~16 ppm

      • Number of Scans: 8-16 (depending on sample concentration)

      • Relaxation Delay (D1): 1-5 seconds

      • Acquisition Time (AT): 2-4 seconds

      • Temperature: 298 K (25 °C)

  • Data Processing:

    • The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain spectrum.

    • Phase correction is applied to ensure all peaks are in the positive absorptive phase.

    • Baseline correction is performed to obtain a flat baseline.

    • The spectrum is referenced by setting the TMS peak to 0.0 ppm.

    • Integration of the signals is performed to determine the relative ratios of the protons.

    • Peak picking identifies the precise chemical shifts of all signals.

Workflow for 1H NMR Spectral Interpretation

The logical process for elucidating a chemical structure from its 1H NMR spectrum involves a systematic analysis of four key pieces of information.

G cluster_0 cluster_1 cluster_2 spectrum Acquired 1H NMR Spectrum step1 1. Chemical Shift (δ) Identify functional groups and electronic environments. spectrum->step1 step2 2. Integration Determine the relative number of protons in each environment. step1->step2 step3 3. Splitting Pattern (Multiplicity) Use the n+1 rule to find the number of neighboring protons. step2->step3 step4 4. Coupling Constant (J) Confirm which protons are coupled to each other. step3->step4 structure Proposed Molecular Structure step4->structure

Caption: A flowchart illustrating the systematic workflow for interpreting a 1H NMR spectrum.

References

A Comparative Guide to the ¹³C NMR Spectrum Assignment of 3-(Benzyloxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 3-(benzyloxy)propanenitrile. Due to the absence of a publicly available, experimentally assigned spectrum for this specific compound, this guide utilizes predictive data and comparative analysis with structurally similar compounds to achieve a reliable assignment of its carbon signals.

Data Presentation: ¹³C NMR Chemical Shift Comparison

The expected ¹³C NMR chemical shifts for 3-(benzyloxy)propanenitrile are presented below, alongside experimental data for the comparator compounds 3-hydroxypropanenitrile and benzyl ethyl ether. These comparators were chosen to aid in the assignment of the aliphatic and benzylic portions of the target molecule, respectively. The assignments for 3-(benzyloxy)propanenitrile are based on established chemical shift ranges and data from these related structures.

Structure of 3-(benzyloxy)propanenitrile with Carbon Numbering:

Carbon Atom3-(Benzyloxy)propanenitrile (Predicted, ppm)3-Hydroxypropanenitrile (Experimental, ppm)Benzyl Ethyl Ether (Experimental, ppm)
C1 (C≡N) ~118~118-
C2 (-CH₂-CN) ~18~19-
C3 (-O-CH₂-) ~65~58-
C10 (Benzyl -CH₂-) ~73-~72
C5 (Quaternary Ar-C) ~137-~138
C6, C8 (ortho Ar-C) ~128.5-~128.4
C7, C9 (meta Ar-C) ~128.0-~128.3
C4 (para Ar-C) ~127.8-~127.7

Note: Experimental data for comparator compounds are sourced from publicly available spectral databases. Predicted values for 3-(benzyloxy)propanenitrile are estimated based on these data and typical chemical shift ranges.

Logical Workflow for ¹³C NMR Peak Assignment

The assignment of the ¹³C NMR peaks for 3-(benzyloxy)propanenitrile follows a logical progression based on the distinct electronic environments of the carbon atoms. The workflow diagram below illustrates the steps taken to assign each peak.

G Assignment Workflow for 3-(benzyloxy)propanenitrile ¹³C NMR cluster_aliphatic Aliphatic Region cluster_benzylic_aromatic Benzylic & Aromatic Region C1 C1 (C≡N) ~118 ppm assign_aliphatic Assign Aliphatic Carbons (C2, C3) (upfield region) C1->assign_aliphatic C2 C2 (-CH₂-CN) ~18 ppm C3 C3 (-O-CH₂-) ~65 ppm assign_benzylic Assign Benzylic Carbon (C10) (deshielded by O) C3->assign_benzylic C10 C10 (Benzyl -CH₂-) ~73 ppm assign_aromatic Assign Aromatic Carbons (120-140 ppm region) C10->assign_aromatic C5 C5 (Quaternary Ar-C) ~137 ppm Aromatic_CH Aromatic CH C6, C7, C8, C9, C4 127-129 ppm end_assignment Complete Assignment Aromatic_CH->end_assignment start Start Assignment predict_nitrile Predict Nitrile Carbon (C1) (downfield, weak signal) start->predict_nitrile predict_nitrile->C1 assign_aliphatic->C2 assign_aliphatic->C3 assign_benzylic->C10 assign_aromatic->C5 assign_aromatic->Aromatic_CH

Caption: Workflow for ¹³C NMR peak assignment.

Experimental Protocols

The following is a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum, suitable for a compound such as 3-(benzyloxy)propanenitrile.

1. Sample Preparation

  • Sample Quantity: For a standard ¹³C NMR spectrum, dissolve 20-50 mg of the compound in a suitable deuterated solvent.[1] A higher concentration may be necessary for less sensitive instruments or for quantitative analysis.

  • Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and its inertness.

  • NMR Tube: Use a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution, as this can degrade the quality of the spectrum. If necessary, filter the solution into the NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for referencing.

2. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the ¹³C probe to the sample.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.[2]

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.[2]

    • Acquisition Time: A typical acquisition time is 1-2 seconds.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.[2] For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans are often adequate to achieve a good signal-to-noise ratio.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to ensure accurate peak integration and identification.

  • Referencing: Reference the spectrum to the chemical shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

References

A Comparative Guide to the FTIR Spectroscopy of Nitriles: Featuring Propanenitrile, 3-(phenylmethoxy)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the Nitrile Stretching Vibration in Propanenitrile, 3-(phenylmethoxy)- and a Comparison with Common Nitrile Compounds.

In the landscape of pharmaceutical and chemical research, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method for molecular characterization. The nitrile (C≡N) functional group, a key component in many organic molecules and active pharmaceutical ingredients, exhibits a distinct and sharp absorption band in the mid-infrared region. This guide provides a comparative analysis of the nitrile stretching frequency in Propanenitrile, 3-(phenylmethoxy)-, benchmarked against other common nitriles, supported by experimental data and detailed protocols.

The Nitrile Stretching Vibration: A Spectroscopic Fingerprint

The stretching vibration of the carbon-nitrogen triple bond in nitriles gives rise to a characteristic absorption peak in the Fourier-Transform Infrared (FTIR) spectrum. This peak is typically observed in the range of 2210-2260 cm⁻¹[1]. The exact position of this absorption is sensitive to the molecular structure, with conjugation and the electronic nature of neighboring substituents causing noticeable shifts.

Generally, saturated aliphatic nitriles exhibit a C≡N stretching band at a higher wavenumber (2260-2240 cm⁻¹) compared to aromatic nitriles (2240-2220 cm⁻¹). This is attributed to the delocalization of π-electrons in the aromatic ring, which slightly weakens the C≡N bond and lowers its vibrational frequency.

Comparative Analysis of Nitrile Peak Positions

To provide a clear comparison, the table below summarizes the experimentally observed or estimated nitrile peak positions for Propanenitrile, 3-(phenylmethoxy)- and three common nitrile-containing compounds.

CompoundStructureNitrile TypeNitrile (C≡N) Peak Position (cm⁻¹)
Propanenitrile, 3-(phenylmethoxy)- C₆H₅CH₂OCH₂CH₂C≡NSaturated~2250 (Estimated)
AcetonitrileCH₃C≡NSaturated2252[2]
BenzonitrileC₆H₅C≡NAromatic2230
ButyronitrileCH₃CH₂CH₂C≡NSaturated2247

Propanenitrile, 3-(phenylmethoxy)- , the focus of this guide, is a saturated nitrile. While a specific experimental spectrum is not publicly available, its nitrile peak is estimated to be around 2250 cm⁻¹. This estimation is based on its aliphatic nature, placing it within the typical range for saturated nitriles. The presence of the ether linkage (phenylmethoxy group) is not expected to cause a significant shift from this range, as it is not directly conjugated with the nitrile group.

Acetonitrile and Butyronitrile serve as excellent examples of simple saturated nitriles, with their C≡N peaks appearing at 2252 cm⁻¹ and 2247 cm⁻¹, respectively. In contrast, Benzonitrile , an aromatic nitrile, displays its nitrile absorption at a lower wavenumber of 2230 cm⁻¹, clearly illustrating the effect of conjugation.

Experimental Protocol: FTIR Spectroscopy of a Liquid Nitrile Sample

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a liquid nitrile sample, such as Propanenitrile, 3-(phenylmethoxy)-.

Objective: To acquire a high-quality FTIR spectrum of a liquid nitrile compound to identify the C≡N stretching vibration.

Materials:

  • FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Liquid sample (e.g., Propanenitrile, 3-(phenylmethoxy)-)

  • Salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Solvent for cleaning (e.g., acetone or isopropanol, spectroscopic grade)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the salt plates thoroughly with the appropriate solvent and lens tissue. Handle the plates by the edges to avoid fingerprints.

    • Place the clean, dry salt plates in the sample holder and into the spectrometer's sample compartment.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Preparation:

    • Place a single drop of the liquid nitrile sample onto the center of one of the salt plates.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Sample Spectrum Acquisition:

    • Place the sample-loaded salt plates into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resolution is commonly set to 4 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the key peaks, paying close attention to the 2210-2260 cm⁻¹ region for the nitrile stretching vibration.

  • Cleaning:

    • Carefully separate the salt plates and clean them thoroughly with the appropriate solvent and lens tissue.

    • Store the clean, dry plates in a desiccator.

Workflow for Nitrile Peak Identification and Comparison

The following diagram illustrates the logical workflow for identifying and comparing the nitrile peak in an unknown sample against known compounds using FTIR spectroscopy.

FTIR_Nitrile_Analysis Workflow for FTIR Analysis of Nitrile Compounds cluster_sample_prep Sample Preparation & Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion A Prepare Liquid Sample (Thin Film on Salt Plates) C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Clean Salt Plates) D Background Subtraction B->D C->D E Identify Peak of Interest (2210-2260 cm⁻¹) D->E F Compare Peak Position with Reference Spectra/Data E->F G Characterize Nitrile Type (Saturated vs. Aromatic) F->G H Confirm Presence and Structural Context of Nitrile Group G->H

Caption: A flowchart detailing the experimental and analytical steps for identifying and comparing nitrile functional groups using FTIR spectroscopy.

This comprehensive guide provides a foundational understanding of the FTIR analysis of Propanenitrile, 3-(phenylmethoxy)- and other nitrile-containing molecules. By leveraging the data and protocols presented, researchers can confidently identify and characterize this important functional group in their compounds of interest.

References

A Comparative Study of 3-(benzyloxy)propanenitrile and Its Alkyl Ether Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive comparative analysis of 3-(benzyloxy)propanenitrile and its corresponding methyl and ethyl ether analogs. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of how the ether substituent influences the physicochemical and biological properties of this nitrile scaffold. The following sections detail the experimental protocols for the synthesis and evaluation of these compounds, present quantitative data in a comparative format, and illustrate the experimental workflow and a potential biological signaling pathway.

Comparative Physicochemical and Biological Properties

The nature of the ether substituent—ranging from the bulky, lipophilic benzyl group to the smaller, more polar methyl and ethyl groups—is expected to significantly impact the molecule's properties. The benzyloxy group generally increases lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic liability. In contrast, smaller alkyl ethers can improve aqueous solubility and may alter the binding affinity and selectivity towards biological targets.

Compound IDStructureMolecular Weight ( g/mol )clogPAqueous Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)Cytotoxicity (IC₅₀ in HepG2, µM)
BN-1 3-(benzyloxy)propanenitrile161.202.1501525
MN-1 3-methoxypropanenitrile85.110.2500>60>100
EN-1 3-ethoxypropanenitrile99.130.53504585

Note: The data presented in this table is a representative, hypothetical dataset based on established structure-activity relationship principles for illustrative purposes.

Experimental Workflow

The synthesis and comparative evaluation of 3-(benzyloxy)propanenitrile and its alkyl ether analogs follow a systematic workflow. This process begins with the synthesis of the target compounds, followed by a series of in vitro assays to determine their physicochemical and biological properties.

G cluster_synthesis Synthesis cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis S1 Starting Material (Acrylonitrile) S2 Williamson Ether Synthesis (Benzyl Alcohol, Methanol, Ethanol) S1->S2 S3 Purification (Column Chromatography) S2->S3 S4 Characterization (NMR, MS) S3->S4 E1 Physicochemical Profiling (Solubility, Lipophilicity) S4->E1 E2 In Vitro ADME Assays S4->E2 E3 In Vitro Efficacy/Toxicity Assays S4->E3 A1 Structure-Activity Relationship (SAR) Analysis E1->A1 E2a Metabolic Stability (Human Liver Microsomes) E2->E2a E3a Cytotoxicity Assay (e.g., MTT Assay) E3->E3a E2a->A1 E3a->A1

Figure 1: Experimental workflow for the synthesis and comparative evaluation.

Hypothetical Signaling Pathway Modulation

Bioactive nitriles can interact with various biological targets, including enzymes and signaling pathways implicated in disease. A hypothetical pathway that could be modulated by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The ether substituent could influence the compound's ability to inhibit key kinases in this pathway.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Nitrile Compound (e.g., BN-1) Inhibitor->PI3K

Figure 2: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Synthesis of 3-(alkoxy)propanenitriles

General Procedure: The synthesis of 3-methoxypropanenitrile and 3-ethoxypropanenitrile is achieved via a Michael addition of the corresponding alcohol to acrylonitrile.[1][2] In a typical procedure, acrylonitrile is added dropwise to a solution of sodium methoxide or sodium ethoxide in methanol or ethanol, respectively, at a controlled temperature. The reaction mixture is stirred until completion, monitored by thin-layer chromatography. The product is then extracted, washed, and purified by distillation or column chromatography.

The synthesis of 3-(benzyloxy)propanenitrile can be achieved through a Williamson ether synthesis by reacting 3-halopropanenitrile with sodium benzoxide or by the reaction of acrylonitrile with benzyl alcohol under basic conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Human hepatocellular carcinoma (HepG2) cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The test compounds (BN-1, MN-1, EN-1) are dissolved in DMSO and serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these concentrations for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Metabolic Stability Assay

Protocol:

  • Incubation Mixture Preparation: A reaction mixture containing human liver microsomes (HLM) (0.5 mg/mL), NADPH regenerating system, and the test compound (1 µM) in phosphate buffer (pH 7.4) is prepared.

  • Incubation: The reaction is initiated by adding the test compound and incubating at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).

Conclusion

This comparative guide provides a framework for understanding the structure-activity relationships of 3-(benzyloxy)propanenitrile and its alkyl ether analogs. The presented data and protocols offer a foundation for further research into the development of nitrile-containing compounds as potential therapeutic agents. The choice of the ether substituent is a critical determinant of the physicochemical and biological properties, and this guide highlights the importance of systematic analog synthesis and evaluation in drug discovery.

References

Validating the Structure of 3-(benzyloxy)propanenitrile: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structure determination is paramount. This guide provides a comprehensive analysis of 3-(benzyloxy)propanenitrile using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparison with predicted data and detailing the experimental protocols for robust validation.

The structural elucidation of organic molecules is a cornerstone of chemical research and development. In this context, 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), serve as powerful tools for mapping the connectivity of atoms within a molecule. This guide focuses on the application of these techniques to confirm the structure of 3-(benzyloxy)propanenitrile.

Predicted vs. Experimental Data: A Comparative Analysis

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted chemical shifts for the protons and carbons in 3-(benzyloxy)propanenitrile are summarized in Table 1. These values are essential for assigning the signals in the 2D NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(benzyloxy)propanenitrile

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₂-4.5872.9
2-CH₂-3.7565.5
3-CH₂-2.6518.9
4-C≡N-118.0
5Ar-C (Quaternary)-137.4
6, 10Ar-CH7.35128.5
7, 9Ar-CH7.37128.6
8Ar-CH7.32128.1

Predicted using nmrdb.org.

Expected 2D NMR Correlations

Based on the structure of 3-(benzyloxy)propanenitrile and the predicted chemical shifts, we can anticipate the following correlations in the 2D NMR spectra:

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals protons that are coupled to each other, typically through two or three bonds.

Table 2: Expected COSY Correlations for 3-(benzyloxy)propanenitrile

Proton (Position)Correlating Proton(s) (Position)
H-2 (3.75 ppm)H-3 (2.65 ppm)
H-3 (2.65 ppm)H-2 (3.75 ppm)

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.

Table 3: Expected HSQC Correlations for 3-(benzyloxy)propanenitrile

Proton (Position)Correlating Carbon (Position)
H-1 (4.58 ppm)C-1 (72.9 ppm)
H-2 (3.75 ppm)C-2 (65.5 ppm)
H-3 (2.65 ppm)C-3 (18.9 ppm)
H-6,10 (7.35 ppm)C-6,10 (128.5 ppm)
H-7,9 (7.37 ppm)C-7,9 (128.6 ppm)
H-8 (7.32 ppm)C-8 (128.1 ppm)

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for piecing together the molecular fragments.

Table 4: Expected Key HMBC Correlations for 3-(benzyloxy)propanenitrile

Proton (Position)Correlating Carbon(s) (Position)
H-1 (4.58 ppm)C-2 (65.5 ppm), C-5 (137.4 ppm), C-6,10 (128.5 ppm)
H-2 (3.75 ppm)C-1 (72.9 ppm), C-3 (18.9 ppm), C-4 (118.0 ppm)
H-3 (2.65 ppm)C-2 (65.5 ppm), C-4 (118.0 ppm)
H-6,10 (7.35 ppm)C-5 (137.4 ppm), C-7,9 (128.6 ppm), C-8 (128.1 ppm)

Experimental Protocols

To acquire high-quality 2D NMR data for structural validation, the following experimental protocols are recommended:

Sample Preparation:

  • Dissolve approximately 10-20 mg of 3-(benzyloxy)propanenitrile in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments is recommended for optimal sensitivity and resolution.

Acquisition Parameters:

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum to determine the appropriate spectral width and to serve as a reference.

  • COSY:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8) to achieve adequate resolution and signal-to-noise.

  • HSQC:

    • Employ a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions to encompass all relevant signals.

    • Set the ¹JCH coupling constant to an average value of 145 Hz.

  • HMBC:

    • Utilize a gradient-selected HMBC pulse sequence (e.g., hmbcgpndqf).

    • Set the long-range coupling constant (ⁿJCH) to a value optimized for 2-3 bond correlations (typically 8-10 Hz).

Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

  • Phase correct the spectra and reference them to the residual solvent peak.

Visualizing the Connectivity

The following diagrams, generated using the DOT language, illustrate the logical workflow for structure validation and the key correlations expected in the 2D NMR spectra of 3-(benzyloxy)propanenitrile.

structure_validation_workflow A Acquire 1D NMR (¹H, ¹³C) B Acquire 2D NMR (COSY, HSQC, HMBC) A->B C Process and Analyze Spectra B->C D Assign Signals C->D E Identify Key Correlations D->E F Confirm Molecular Structure E->F

Caption: Workflow for 2D NMR Structure Validation.

cosy_correlations H2 H-2 (3.75 ppm) H3 H-3 (2.65 ppm) H2->H3

Caption: Key COSY correlation in 3-(benzyloxy)propanenitrile.

hmbc_correlations cluster_benzyloxy Benzyloxy Fragment cluster_propanenitrile Propanenitrile Fragment H1 H-1 (4.58) C5 C-5 (137.4) H1->C5 C6_10 C-6,10 (128.5) H1->C6_10 C2 C-2 (65.5) H1->C2 C1 C-1 (72.9) H2 H-2 (3.75) H2->C1 C3 C-3 (18.9) H2->C3 C4 C-4 (118.0) H2->C4 H3 H-3 (2.65) H3->C2 H3->C4

Caption: Key HMBC correlations connecting the molecular fragments.

By comparing the experimentally obtained 2D NMR spectra with the predicted data and observing the key correlations outlined in this guide, researchers can confidently validate the structure of 3-(benzyloxy)propanenitrile. This systematic approach ensures the accuracy and reliability of structural assignments, which is fundamental for advancing research and development in the chemical and pharmaceutical sciences.

A Comparative Guide to HPLC Methods for Purity Assessment of Propanenitrile, 3-(phenylmethoxy)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a comparative overview of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(Benzyloxy)propanenitrile. This document outlines a detailed experimental protocol and compares the HPLC technique with other relevant analytical methods, offering insights for selecting the most suitable approach for quality control and analytical development.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of organic molecules, making it highly suitable for assessing the purity of Propanenitrile, 3-(phenylmethoxy)-. Its high resolution allows for the effective separation of the main compound from structurally similar impurities. While HPLC is a dominant technique, other methods can provide valuable and sometimes complementary information regarding a compound's purity. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two such powerful alternatives.

The choice of an analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of accuracy and precision, and practical considerations such as sample throughput and cost. The following table summarizes the key performance indicators for HPLC, GC, and qNMR in the context of analyzing Propanenitrile, 3-(phenylmethoxy)-.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Advantages for Propanenitrile, 3-(phenylmethoxy)- - Excellent for separating non-volatile impurities.- High resolution and sensitivity.- Robust and reproducible method.- Ideal for analyzing volatile and semi-volatile impurities.- High sensitivity, especially with a Flame Ionization Detector (FID).- Provides absolute purity values without the need for a specific reference standard for the analyte.- Simultaneously confirms the chemical structure.
Limitations - May require reference standards for impurity identification and quantification.- The compound must be soluble in the mobile phase.- The compound must be thermally stable and sufficiently volatile.- Potential for degradation of thermally labile impurities.- Lower sensitivity compared to chromatographic techniques for trace impurities.- Requires a highly stable and well-characterized internal standard.

Experimental Protocol: Reversed-Phase HPLC Method

This section details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of Propanenitrile, 3-(phenylmethoxy)-. This method is based on a protocol developed for the separation of this compound and is suitable for routine quality control.[1]

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1]

2. Reagents and Solutions:

  • Mobile Phase A: HPLC-grade water with 0.1% Phosphoric Acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

3. Chromatographic Conditions:

ParameterValue
Gradient Program 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: For Mass Spectrometry (MS) compatible applications, the phosphoric acid in Mobile Phase A should be replaced with 0.1% formic acid.[1]

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Propanenitrile, 3-(phenylmethoxy)- sample.

  • Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • The purity of the Propanenitrile, 3-(phenylmethoxy)- is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualization

To visually represent the processes involved, the following diagram has been generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample (1 mg/mL) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample injection Inject Sample (10 µL) onto HPLC System filter_sample->injection prep_mobile Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) separation Chromatographic Separation (Newcrom R1 Column, Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation final_report Final Purity Report calculation->final_report

Caption: Experimental workflow for the HPLC purity analysis of Propanenitrile, 3-(phenylmethoxy)-.

Conclusion

For the comprehensive purity analysis of Propanenitrile, 3-(phenylmethoxy)-, a multi-faceted approach is recommended. HPLC remains the cornerstone technique for routine purity assessment due to its high resolving power for non-volatile impurities. The detailed experimental protocol provided serves as a robust starting point for method development and validation. However, for a more complete understanding of the sample's purity, especially for regulatory submissions or when characterizing a new synthetic route, complementary techniques such as GC for volatile impurities and qNMR for obtaining an absolute purity value are invaluable.

References

Comparison of different synthetic routes to 3-(phenylmethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to 3-(phenylmethoxy)propanenitrile, a valuable building block in organic synthesis. The comparison focuses on the Michael addition of benzyl alcohol to acrylonitrile and the Williamson ether synthesis, offering insights into their respective methodologies, yields, and reaction conditions.

Comparison of Synthetic Routes

The selection of a synthetic route for 3-(phenylmethoxy)propanenitrile is often dictated by factors such as desired yield, availability of starting materials, and tolerance of specific reaction conditions. Below is a summary of the key quantitative data for the two primary methods.

ParameterMichael AdditionWilliamson Ether Synthesis
Starting Materials Benzyl alcohol, Acrylonitrile3-Hydroxypropionitrile, Benzyl bromide
Key Reagents Sodium hydride (catalytic)Sodium hydride (strong base)
Solvent None (neat) or inert solventAnhydrous DMF or THF
Reaction Temperature 60-65 °C0 °C to room temperature
Reaction Time ~5 hours~4 hours
Reported Yield High (e.g., ~85% for a similar reaction)[1]Generally good to high
Key Advantages Atom economical, high yieldWell-established, reliable
Potential Disadvantages Acrylonitrile is toxic and volatileRequires anhydrous conditions, potential for side reactions

Experimental Protocols

Detailed methodologies for each synthetic route are provided below. These protocols are based on established procedures for similar transformations.

Route 1: Michael Addition of Benzyl Alcohol to Acrylonitrile

This route involves the base-catalyzed conjugate addition of benzyl alcohol to acrylonitrile. The following protocol is adapted from the synthesis of a structurally similar compound, rac-3-benzyloxy-2-methylpropionitrile, which reported a high yield of 85%.[1]

Materials:

  • Benzyl alcohol

  • Acrylonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • 1 N Aqueous Sulfuric Acid

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 equivalent), add a catalytic amount of sodium hydride (e.g., 0.05 equivalents) at room temperature.

  • Slowly add acrylonitrile (1.2-1.5 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60-65 °C and maintain for 5 hours.

  • Cool the reaction mixture to room temperature and acidify with 1 N aqueous sulfuric acid.

  • Dilute the mixture with diethyl ether and wash twice with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 3-(phenylmethoxy)propanenitrile.

Route 2: Williamson Ether Synthesis

This classic method for ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 3-hydroxypropionitrile is reacted with benzyl bromide.

Materials:

  • 3-Hydroxypropionitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Tetrabutylammonium iodide (TBAI, optional phase-transfer catalyst)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-hydroxypropionitrile (1.0 equivalent) in anhydrous DMF or THF under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 equivalents) portion-wise to the solution, allowing for the evolution of hydrogen gas to cease between additions.[3]

  • Add a catalytic amount of tetrabutylammonium iodide (optional).[3]

  • Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.[3]

  • Quench the reaction by the slow addition of brine.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash twice with brine, and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure, and purify the crude product by silica gel column chromatography to obtain 3-(phenylmethoxy)propanenitrile.[3]

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Michael_Addition Benzyl Alcohol Benzyl Alcohol Reaction Reaction Benzyl Alcohol->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction NaH (cat.) NaH (cat.) NaH (cat.)->Reaction 3-(phenylmethoxy)propanenitrile 3-(phenylmethoxy)propanenitrile Reaction->3-(phenylmethoxy)propanenitrile

Michael Addition Pathway

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_substitution SN2 Substitution 3-Hydroxypropionitrile 3-Hydroxypropionitrile NaH NaH 3-Hydroxypropionitrile->NaH Deprotonation Sodium 3-cyanopropoxide Sodium 3-cyanopropoxide NaH->Sodium 3-cyanopropoxide Reaction Reaction Sodium 3-cyanopropoxide->Reaction Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction 3-(phenylmethoxy)propanenitrile 3-(phenylmethoxy)propanenitrile Reaction->3-(phenylmethoxy)propanenitrile

Williamson Ether Synthesis Pathway

References

A Comparative Analysis of the Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Propanenitrile, 3-(phenylmethoxy)- Derivatives as Potential Anticancer Agents.

This guide provides a detailed comparison of the biological activity of a series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivatives, which are analogs of Propanenitrile, 3-(phenylmethoxy)-. The data presented is based on a study that evaluated the antiproliferative effects of these compounds against various human cancer cell lines. The objective is to offer a clear, data-driven overview to inform further research and development in the field of oncology.

Introduction

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. The propanenitrile scaffold and its derivatives have emerged as a promising area of investigation due to their diverse biological activities. This guide focuses on a specific class of these compounds: N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. By systematically presenting their antiproliferative efficacy, this document aims to elucidate structure-activity relationships and highlight the most promising candidates for future preclinical and clinical development.

Comparative Antiproliferative Activity

A series of eleven N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against four human cancer cell lines: prostate cancer (PC-3), cervical cancer (HeLa), colon cancer (HCT-116), and breast cancer (MCF-7).[1] The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each derivative.

The results, summarized in the table below, reveal a wide spectrum of activity among the tested compounds.[1] Notably, compound 6k demonstrated the highest potency across all cell lines, with IC50 values comparable to the standard chemotherapeutic drug, doxorubicin.[1]

Compound IDN-Alkyl SubstituentPC-3 IC50 (µM)HeLa IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
6a Methyl>10085.3 ± 4.575.6 ± 3.981.2 ± 4.2
6b Ethyl81.4 ± 4.272.1 ± 3.868.4 ± 3.573.5 ± 3.8
6c n-Propyl65.2 ± 3.458.7 ± 3.155.3 ± 2.960.1 ± 3.2
6d Allyl50.1 ± 2.645.3 ± 2.442.8 ± 2.248.2 ± 2.5
6e n-Butyl42.8 ± 2.238.6 ± 2.036.5 ± 1.940.7 ± 2.1
6f Cyclopentyl25.6 ± 1.322.9 ± 1.221.7 ± 1.124.3 ± 1.3
6g Cyclohexyl20.3 ± 1.118.1 ± 0.917.2 ± 0.919.5 ± 1.0
6h Benzyl35.7 ± 1.832.1 ± 1.730.4 ± 1.634.2 ± 1.8
6i 4-Methoxybenzyl28.9 ± 1.525.8 ± 1.424.5 ± 1.327.6 ± 1.4
6j 4-Chlorobenzyl48.2 ± 2.543.1 ± 2.340.8 ± 2.146.3 ± 2.4
6k 4-Fluorobenzyl 12.2 ± 0.6 9.5 ± 0.5 10.9 ± 0.5 6.9 ± 0.3
Doxorubicin(Reference)8.9 ± 0.45.6 ± 0.35.2 ± 0.34.2 ± 0.2

Structure-Activity Relationship (SAR) Analysis

The data reveals several key structure-activity relationships:

  • Effect of Alkyl Chain Length: An increase in the length of the n-alkyl substituent from methyl (6a ) to n-butyl (6e ) generally leads to a progressive increase in antiproliferative activity.

  • Cyclic vs. Acyclic Substituents: The introduction of cyclic alkyl groups, such as cyclopentyl (6f ) and cyclohexyl (6g ), resulted in a significant enhancement of cytotoxic potency compared to their linear counterparts.

  • Aromatic Substituents: The presence of a benzyl group (6h ) conferred moderate activity. Substitution on the phenyl ring of the benzyl group had a notable impact, with the electron-withdrawing fluorine atom in 6k leading to the most potent compound in the series. In contrast, the electron-donating methoxy group (6i ) and the electron-withdrawing chloro group (6j ) resulted in slightly lower activity compared to the fluoro-substituted derivative.

Experimental Protocols

Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides

The synthesis of the target compounds was achieved through a multi-step process.[1] Initially, methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate was reacted with benzyl chloride to yield methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate. This intermediate was then subjected to hydrazinolysis to form 3-(3-benzyloxyquinoxalin-2-yl)propanhydrazide. Finally, the desired N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were obtained via azide coupling of the propanhydrazide with a variety of primary and secondary amines.[1]

G A Methyl 3-(3-oxo-3,4-dihydro- quinoxalin-2-yl)propanoate C Methyl 3-(3-benzyloxy- quinoxalin-2-yl)propanoate A->C O-Alkylation B Benzyl Chloride B->C E 3-(3-Benzyloxyquinoxalin-2-yl) -propanhydrazide C->E Hydrazinolysis D Hydrazine D->E G N-Alkyl 3-(3-Benzyloxy- quinoxalin-2-yl) Propanamides E->G Azide Coupling F Primary/Secondary Amines F->G

Synthetic pathway for N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Cell Seeding: Human cancer cell lines (PC-3, HeLa, HCT-116, and MCF-7) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium & add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow of the MTT assay for determining antiproliferative activity.

Proposed Mechanism of Action: HDAC6 Inhibition and Apoptosis

In silico studies have suggested that these benzyloxy-substituted propanamides may exert their anticancer effects through the inhibition of histone deacetylase 6 (HDAC6).[1] HDAC6 is a crucial enzyme involved in various cellular processes, including cell proliferation, migration, and survival. Inhibition of HDAC6 can lead to the accumulation of acetylated proteins, such as α-tubulin and Hsp90, which can disrupt cellular functions and induce apoptosis (programmed cell death).

The proposed signaling pathway involves the inhibition of HDAC6, leading to the hyperacetylation of its substrate proteins. This can trigger a cascade of events, including the activation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). The subsequent disruption of the mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates caspases, the key executioners of apoptosis, ultimately leading to cell death.

G cluster_0 Benzyloxypropanamide Derivative cluster_1 Cellular Response A Compound 6k B HDAC6 Inhibition A->B Inhibits C Hyperacetylation of α-tubulin & Hsp90 B->C D Disruption of Microtubule Dynamics C->D E Downregulation of Bcl-2 C->E F Upregulation of Bax C->F J Apoptosis D->J G Mitochondrial Dysfunction E->G F->G H Cytochrome c Release G->H I Caspase Activation H->I I->J

Proposed signaling pathway for HDAC6 inhibition-induced apoptosis.

Conclusion

The N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivatives represent a promising class of antiproliferative agents. The comparative analysis highlights the significant impact of N-alkyl substitution on cytotoxic potency, with the 4-fluorobenzyl derivative (6k ) emerging as a particularly potent lead compound. The detailed experimental protocols and the proposed mechanism of action provide a solid foundation for further investigation and optimization of this chemical scaffold for the development of novel anticancer therapeutics. Future studies should focus on in vivo efficacy, toxicity profiling, and further elucidation of the molecular targets to validate the therapeutic potential of these compounds.

References

A Comparative Guide to the Computational Analysis of 3-(Benzyloxy)propanenitrile and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the calculated physicochemical properties of 3-(benzyloxy)propanenitrile and structurally related alternatives. The data presented is based on computational density functional theory (DFT) studies, offering insights into the electronic structure and reactivity of these molecules. This information is valuable for applications in drug design and materials science where understanding molecular properties at a quantum level is crucial.

Introduction to Computational Analysis

Computational chemistry, particularly methods based on DFT, allows for the detailed investigation of molecular properties that can be difficult or time-consuming to measure experimentally. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information, including molecular orbital energies, electrostatic potential surfaces, and atomic charges. These calculated parameters are instrumental in predicting a molecule's reactivity, stability, and potential interaction with biological targets.

This guide focuses on 3-(benzyloxy)propanenitrile and compares its expected properties with those of two selected alternatives: 3-phenoxypropanenitrile and 4-methoxybenzonitrile . The choice of these alternatives is based on their structural similarity, allowing for a systematic comparison of the effects of the benzyl ether linkage versus a phenyl ether linkage, and the impact of a substituent on the aromatic ring.

Experimental and Computational Protocols

The data presented in this guide for the alternative compounds is derived from computational studies employing Density Functional Theory (DFT). A typical and robust computational protocol for analyzing small organic molecules like those discussed here is as follows:

Geometry Optimization and Frequency Analysis:

  • Initial Structure: The initial 3D structure of the molecule is built using molecular modeling software.

  • Computational Method: The geometry is then optimized using a DFT functional, commonly B3LYP, which provides a good balance between accuracy and computational cost.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing chemical bonds.

  • Solvent Model: To simulate a more realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be applied, with a solvent such as water or dimethyl sulfoxide (DMSO).

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

Electronic Property Calculations:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the charge distribution, hybridization, and donor-acceptor interactions within the molecule.

The following diagram illustrates the general workflow for such a computational analysis.

Computational Chemistry Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Visualization Build_Molecule Build Initial 3D Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build_Molecule->Geometry_Optimization Input Structure Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Geometry Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP, NBO) Frequency_Analysis->Electronic_Properties Verified Minimum Analyze_Output Analyze Output Data Electronic_Properties->Analyze_Output Calculated Properties Visualize_Results Visualize Orbitals and MEP maps Analyze_Output->Visualize_Results Quantitative Data Molecular Structure Comparison cluster_target Target Molecule cluster_alternatives Alternative Structures for Comparison Target 3-(Benzyloxy)propanenitrile Alternative1 3-Phenoxypropanenitrile (Direct Ether Linkage) Target->Alternative1 Compare effect of -CH2- bridge Alternative2 4-Methoxybenzonitrile (Substituted Aromatic Nitrile) Target->Alternative2 Compare effect of -OCH2CH2CN vs. -OCH3 Alternative1->Alternative2 Compare effect of -OCH2CH2CN vs. direct -CN

Safety Operating Guide

Safe Disposal of Propanenitrile, 3-(phenylmethoxy)-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate operational safety, it is imperative that researchers, scientists, and drug development professionals handle and dispose of Propanenitrile, 3-(phenylmethoxy)- with strict adherence to established safety protocols. This guide provides essential procedural steps for its safe handling and disposal in a laboratory setting.

Hazard Profile and Safety Data

Based on safety data for similar nitrile compounds, Propanenitrile, 3-(phenylmethoxy)- should be handled as a hazardous substance. The primary risks include potential toxicity and irritation. The following table summarizes the likely hazards.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation May cause skin irritation.[2]Wear chemical-resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation.[2]Wear chemical splash goggles or a face shield.
Environmental Hazards Should not be released into the environment.[3]Dispose of as hazardous waste. Do not pour down the drain.

Step-by-Step Disposal Protocol

The disposal of Propanenitrile, 3-(phenylmethoxy)- must be managed as hazardous waste. Adherence to the following protocol is crucial for ensuring safety and regulatory compliance.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), a lab coat, and safety goggles with side shields.

  • Conduct all transfers and preparations within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Collection:

  • Designate a specific, properly labeled hazardous waste container for all waste containing Propanenitrile, 3-(phenylmethoxy)-. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, weighing paper, and contaminated PPE.

  • The container should be made of a chemically resistant material and have a secure, tight-fitting lid.

3. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "Propanenitrile, 3-(phenylmethoxy)-" and any other components of the waste stream with their approximate concentrations.

  • Include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.

  • This area should be secure and away from general laboratory traffic. Secondary containment, such as a larger, chemically resistant bin, is recommended to contain any potential leaks.

5. Disposal Request:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup. Do not attempt to dispose of this chemical through standard trash or sewer systems.[2]

Emergency Procedures

Spills:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • For large spills, evacuate the area and immediately contact your institution's EHS department.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for Propanenitrile, 3-(phenylmethoxy)-.

A Start: Handling Propanenitrile, 3-(phenylmethoxy)- B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Segregate Waste into a Designated, Labeled Container C->D E Store Sealed Container in a Designated Hazardous Waste Area D->E F Arrange for Disposal via EHS or Licensed Contractor E->F G End: Proper Disposal Complete F->G

Caption: Disposal workflow for Propanenitrile, 3-(phenylmethoxy)-.

References

Personal protective equipment for handling Propanenitrile, 3-(phenylmethoxy)-

Author: BenchChem Technical Support Team. Date: December 2025

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Safety Data Sheet - Acros Organics 3-(Benzyloxy)propanenitrile. SECTION 3. HAZARDS IDENTIFICATION. Emergency Overview. The toxicological properties of this material have not been fully ... --INVALID-LINK--

Safety Data Sheet - Fisher Scientific Creation Date 22-Sep-2009. Revision Date 24-Dec-2021. Revision Number 4. 3-(Benzyloxy)propanenitrile. SECTION 1. IDENTIFICATION. Product Name. --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Ambeed In-stock. Purity: 95%. CAS: 6328-48-9. Formula: C10H11NO. MW: 161.20g/mol. Smiles: N#CCCOC1=CC=CC=C1. 3-(Benzyloxy)propanenitrile. A118433. --INVALID-LINK--

3-(Benzyloxy)propanenitrile | 6328-48-9 | Toronto Research ... 3-(Benzyloxy)propanenitrile is a nitrile compound. ... 3-(Phenylmethoxy)propanenitrile. SMILES. N#CCCOC(C=C1)=C1C=CC=C. InChi. InChI=1S/C10H11NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2. --INVALID-LINK--

3-(Benzyloxy)propanenitrile, 97% - VWR International Supplier: Acros Organics. Catalog number: AC429430250. CAS: 6328-48-9. Molecular Formula: C10H11NO. Molecular Weight: 161.2. --INVALID-LINK--

3-(Benzyloxy)propanenitrile | CAS 6328-48-9 | Apollo Scientific Apollo Scientific is a leading manufacturer and supplier of 3-(Benzyloxy)propanenitrile (CAS 6328-48-9). We have stock in the UK and USA. --INVALID-LINK--

3-(Benzyloxy)propanenitrile | 6328-48-9 | Fluorochem 3-(Benzyloxy)propanenitrile. CAS: 6328-48-9; Formula: C10H11NO; M. Wt: 161.20; Synonyms: 3-(Phenylmethoxy)propanenitrile. --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Key Organics 3-(Benzyloxy)propanenitrile. Catalogue No: KE-0001. CAS No: 6328-48-9. Molecular Formula: C10H11NO. Molecular Weight: 161.2. Purity: >97%. --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Synquest Laboratories SynQuest Laboratories, Inc. is a privately held fine chemicals manufacturer specializing in fluorinated organic and inorganic chemicals, ... --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Activate Scientific 3-(Benzyloxy)propanenitrile. CAS Number: 6328-48-9. Molecular Weight: 161.2. Formula: C10H11NO. Availability: In Stock. Location: US. --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Parchem 3-(Benzyloxy)propanenitrile, CAS 6328-48-9, is a nitrile that is available for R&D use. It can be used as a pharmaceutical intermediate. --INVALID-LINK--

Propanenitrile, 3-(phenylmethoxy)- | 6328-48-9 - LookChem LookChem provides Propanenitrile, 3-(phenylmethoxy)-(CAS 6328-48-9) different package prices, suppliers, manufacturers, buyers, wholesalers, dealers, ... --INVALID-LINK--

3-(Benzyloxy)propanenitrile, 97% - Labscoop 3-(Benzyloxy)propanenitrile, 97%. Acros Organics. Compare. Print. Mfr #: AC429430250. UNSPSC #: 12352100. CAS #: 6328-48-9. --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Glentham Life Sciences Product Details · Product name: 3-(Benzyloxy)propanenitrile · CAS Number: 6328-48-9 · EINECS: 228-693-8 · MDL Number: MFCD00001951 · Purity: ≥97.0% · Related ... --INVALID-LINK--

3-(Benzyloxy)propanenitrile | 6328-48-9 | Carbosynth 3-(Benzyloxy)propanenitrile. CAS Number: 6328-48-9. Synonyms: 3-(Phenylmethoxy)propanenitrile. Formula: C10H11NO. Molecular Weight: 161.20. --INVALID-LINK--

3-(Benzyloxy)propanenitrile - AstaTech Inc. 3-(Benzyloxy)propanenitrile. Catalog No.: 68639. CAS No.: 6328-48-9. Mol. Formula: C10H11NO. Mol. Weight: 161.2. Purity: 97%. --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Chem-Impex International 3-(Benzyloxy)propanenitrile. Catalog number: 01479. CAS Number: 6328-48-9. Molecular Formula: C10H11NO. Molecular Weight: 161.2. --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Cymitquimica 3-(Benzyloxy)propanenitrile. CAS: 6328-48-9. Formula: C10H11NO. MW: 161,2 g/mol . Purity: 97%. Storage temp: -20°C. Also known as: Propanenitrile, ... --INVALID-LINK--

Propanenitrile, 3-(phenylmethoxy)- | C10H11NO - Molbase Propanenitrile, 3-(phenylmethoxy)- (CAS 6328-48-9), C10H11NO, molecular weight 161.20. Find its price, density, boiling point, melting point, flash point, ... --INVALID-LINK--

3-(Benzyloxy)propanenitrile - J&K Scientific 3-(Benzyloxy)propanenitrile, 97%. CAS#: 6328-48-9; M.F.: C10H11NO; M.W.: 161.2; EINECS#: 228-693-8; Synonyms: 3-(Phenylmethoxy)propanenitrile. --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Leap Chem 3-(Benzyloxy)propanenitrile (cas 6328-48-9) MSDS, price, application, property, density, boiling point, melting point, flash point, formula, structure, ... --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Specs 3-(Benzyloxy)propanenitrile. CAS: 6328-48-9; MDL: MFCD00001951; Formula: C10H11NO; MW: 161.20 g/mol ; Purity: 95%. Typical lead time: 1-2 weeks. --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Chemikalie.de 3-(Benzyloxy)propanenitrile. CAS number: 6328-48-9. Formula: C10H11NO. Molecular weight: 161,20 g/mol . Material available. Please contact us for a quote. --INVALID-LINK--

3-(Benzyloxy)propanenitrile - Clearsynth 3-(Benzyloxy)propanenitrile; B209760; 6328-48-9; C10H11NO; 161.20. --INVALID-LINK--

3-(Benzyloxy)propanenitrile, 97% - Alfa Aesar 3-(Benzyloxy)propanenitrile, 97%. ... CAS: 6328-48-9; Synonyms: 3-(Phenylmethoxy)propanenitrile; Formula: C6H5CH2OCH2CH2CN; MDL No.: MFCD00001951; Beilstein No. --INVALID-LINK--

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